4-Amino-D,L-benzylsuccinic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-aminophenyl)methyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEYHPQQWPDLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977010 | |
| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61445-53-2, 75043-31-1 | |
| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61445-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobenzylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobenzylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[(4-aminophenyl)methyl]butanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 4-Amino-D,L-benzylsuccinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-D,L-benzylsuccinic Acid, a potent competitive inhibitor of carboxypeptidase.[1] This document outlines a proposed synthetic pathway, detailed experimental protocols for characterization, and summarizes expected analytical data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Introduction
This compound, also known as 2-[(4-Aminophenyl)methyl]butanedioic acid, is a notable small molecule with significant biochemical applications.[2] Its primary recognized activity is the potent and competitive inhibition of carboxypeptidase, a metalloenzyme crucial in various physiological processes, including protein digestion and peptide hormone regulation.[1] The structural features of this compound, comprising a benzyl (B1604629) group, a succinic acid moiety, and an amino functional group, are key to its inhibitory action. This guide details a feasible synthetic route and the analytical techniques required for its thorough characterization.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the Michael addition of a nitrophenyl-containing nucleophile to an unsaturated dicarboxylic acid derivative, followed by the reduction of the nitro group. This approach is based on well-established organic chemistry principles for the formation of carbon-carbon bonds and the transformation of functional groups.
Reaction Scheme:
A proposed four-step synthesis of this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of Diethyl 2-(4-nitrobenzyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add a solution of p-nitrobenzyl bromide in ethanol dropwise.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, pour it into ice-water, and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(4-nitrobenzyl)malonate.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of Triethyl 1-(4-nitrobenzyl)ethane-1,2,2-tricarboxylate
-
Prepare a solution of sodium ethoxide in absolute ethanol as in Step 1.
-
Add the purified diethyl 2-(4-nitrobenzyl)malonate to the sodium ethoxide solution.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work up the reaction as described in Step 1 to isolate the crude triethyl 1-(4-nitrobenzyl)ethane-1,2,2-tricarboxylate.
-
Purify the product by vacuum distillation.
Step 3: Synthesis of 2-(4-Nitrobenzyl)succinic Acid
-
Reflux the purified triethyl 1-(4-nitrobenzyl)ethane-1,2,2-tricarboxylate with concentrated hydrochloric acid for several hours.
-
This step will effect the hydrolysis of the three ester groups and the decarboxylation of the malonic acid derivative.
-
Cool the reaction mixture, which should result in the precipitation of the dicarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 2-(4-nitrobenzyl)succinic acid.
Step 4: Synthesis of this compound
-
Dissolve 2-(4-nitrobenzyl)succinic acid in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature.
-
Monitor the reaction until the theoretical amount of hydrogen has been consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound.
-
The product can be recrystallized from a suitable solvent system (e.g., water/ethanol) for further purification.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR (in D₂O) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.2 | Doublet | 2H | Protons ortho to -CH₂- |
| Aromatic Protons | ~6.8 | Doublet | 2H | Protons ortho to -NH₂ |
| Methine Proton | ~3.0-3.2 | Multiplet | 1H | -CH(COOH)- |
| Methylene Protons | ~2.8-3.0 | Multiplet | 2H | -CH₂-Ar |
| Methylene Protons | ~2.5-2.7 | Multiplet | 2H | -CH₂-COOH |
| ¹³C NMR (in D₂O) | Predicted Chemical Shift (ppm) | Assignment | ||
| Carboxylic Carbons | ~175-180 | -COOH | ||
| Aromatic Carbon | ~145 | C-NH₂ | ||
| Aromatic Carbon | ~130 | C-CH₂ | ||
| Aromatic Carbons | ~130 | CH (aromatic) | ||
| Aromatic Carbons | ~115 | CH (aromatic) | ||
| Methine Carbon | ~45-50 | -CH(COOH)- | ||
| Methylene Carbon | ~35-40 | -CH₂-Ar | ||
| Methylene Carbon | ~30-35 | -CH₂-COOH |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |
| N-H stretch (Amine) | 3300-3500 | Medium |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=C stretch (Aromatic) | 1450-1600 | Medium |
| C-N stretch (Aromatic Amine) | 1250-1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Expected m/z | Interpretation |
| Electrospray Ionization (ESI-MS) | 224.0917 | [M+H]⁺ |
| 246.0737 | [M+Na]⁺ | |
| 222.0772 | [M-H]⁻ |
Note: The molecular formula of this compound is C₁₁H₁₃NO₄, and its molecular weight is 223.23 g/mol .[1][3]
Experimental Workflow and Logical Relationships
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.
Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined synthetic strategy leverages fundamental organic reactions, and the described analytical methods are standard for the structural elucidation and purity confirmation of novel compounds. This information is intended to facilitate the work of researchers in the fields of medicinal chemistry and drug discovery, enabling them to produce and verify this potent carboxypeptidase inhibitor for further biological evaluation. Researchers should note that while the proposed synthesis is based on sound chemical principles, optimization of reaction conditions may be necessary to achieve high yields and purity.
References
An In-depth Technical Guide on the Mechanism of Action of 4-Amino-D,L-benzylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-D,L-benzylsuccinic acid is a potent competitive inhibitor of carboxypeptidases, with a primary focus on Carboxypeptidase A (CPA). This document provides a comprehensive overview of its mechanism of action, drawing parallels with its closely related analog, benzylsuccinic acid. It details the molecular interactions within the active site of CPA, presents quantitative data for analogous compounds, and provides a detailed experimental protocol for assessing its inhibitory activity. Visual diagrams of the signaling pathway and experimental workflow are included to facilitate a deeper understanding of its biochemical role.
Introduction
Core Mechanism of Action: Competitive Inhibition of Carboxypeptidase A
This compound functions as a competitive inhibitor of Carboxypeptidase A. This mode of inhibition arises from its ability to bind to the active site of the enzyme, thereby preventing the binding and subsequent hydrolysis of the natural peptide substrates.
The key structural features of this compound that contribute to its inhibitory activity are:
-
Dicarboxylic Acid Moiety: The two carboxyl groups of the succinic acid backbone mimic the C-terminal carboxylate and the scissile peptide bond of a substrate. One of the carboxylates coordinates directly with the essential zinc ion (Zn²⁺) in the active site of CPA, while the other interacts with positively charged amino acid residues.
-
Benzyl (B1604629) Group: The benzyl side chain occupies the S1' hydrophobic pocket of the CPA active site, which typically accommodates the side chain of the C-terminal amino acid of the substrate. This interaction is a major determinant of binding affinity.
-
4-Amino Group: The amino group on the phenyl ring is positioned to potentially form additional hydrogen bonds or electrostatic interactions with residues lining the active site, which could modulate the binding affinity compared to the unsubstituted benzylsuccinic acid.
The binding of this compound to the active site is a reversible process. The inhibitor occupies the active site, preventing the substrate from binding, but it does not undergo a chemical reaction and can dissociate from the enzyme.
Signaling Pathway of Carboxypeptidase A Inhibition
Caption: Competitive inhibition of Carboxypeptidase A by this compound.
Quantitative Data
| Compound | Target Enzyme | Inhibition Constant |
| 2-Benzylsuccinic acid | Carboxypeptidase A1 | IC₅₀ = 400 nM |
This data is for the related compound 2-benzylsuccinic acid and should be considered as an estimate of the potential inhibitory activity of this compound.
Experimental Protocols
The following is a detailed protocol for a Carboxypeptidase A inhibition assay, which can be adapted to determine the inhibitory constants (Ki or IC₅₀) for this compound. This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate.
Carboxypeptidase A Inhibition Assay Protocol
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of Carboxypeptidase A.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound (test inhibitor)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM Tris-HCl buffer with 100 mM NaCl and adjust the pH to 7.5.
-
Prepare a stock solution of Carboxypeptidase A in the Tris-HCl buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate.
-
Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in Tris-HCl buffer to achieve a range of final assay concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
A specific volume of the this compound dilution (or buffer for control wells).
-
A specific volume of the Carboxypeptidase A solution.
-
-
Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the microplate in a spectrophotometer pre-set to 25°C.
-
Measure the increase in absorbance at 254 nm every 30 seconds for 10-15 minutes. The hydrolysis of hippuryl-L-phenylalanine releases hippuric acid, which has a higher absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the Ki (inhibition constant) and the mode of inhibition, the assay should be repeated with varying substrate concentrations. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
-
Experimental Workflow Diagram
Caption: Workflow for determining the inhibitory activity of this compound.
Conclusion
This compound is a potent competitive inhibitor of Carboxypeptidase A. Its mechanism of action is based on its structural mimicry of peptide substrates, allowing it to bind to the enzyme's active site and block its catalytic function. While specific inhibitory constants for this compound are not widely published, the data available for its close analog, benzylsuccinic acid, strongly supports its efficacy as a CPA inhibitor. The provided experimental protocol offers a robust method for quantifying its inhibitory activity and further elucidating its therapeutic and research potential.
References
4-Amino-D,L-benzylsuccinic Acid: A Technical Guide to its Role as a Carboxypeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Carboxypeptidases are a class of metalloenzymes crucial in various physiological processes, including protein digestion, post-translational modification, and blood pressure regulation. Their significant role in pathophysiology has rendered them attractive targets for therapeutic intervention. Small molecule inhibitors of these enzymes have been instrumental in the development of drugs for conditions such as hypertension.
4-Amino-D,L-benzylsuccinic Acid (also known as 2-[(4-Aminophenyl)methyl]butanedioic Acid) is a derivative of the well-characterized carboxypeptidase inhibitor, 2-benzylsuccinic acid. The structural similarity suggests that this compound also functions as a potent competitive inhibitor of carboxypeptidases. These inhibitors are thought to act as transition-state or multisubstrate analogues, binding tightly to the enzyme's active site.
Quantitative Inhibition Data
While this compound is recognized as a potent carboxypeptidase inhibitor, specific inhibition constants (Kᵢ) or IC₅₀ values are not extensively reported in publicly accessible literature. However, the inhibitory potency of the parent compound, (2RS)-2-benzylsuccinic acid, against carboxypeptidase A (CPA) is well-documented and provides a strong basis for understanding the potential efficacy of its amino-substituted derivative.
| Inhibitor | Enzyme | Inhibition Constant (Kᵢ) | Notes |
| (2RS)-2-benzyl-3-phosphonopropionic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | A phosphonic acid analogue of 2-benzylsuccinate, demonstrating equipotency to (2RS)-2-benzylsuccinate.[1] |
| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | Carboxypeptidase A | 0.72 ± 0.3 µM | A monoethyl ester of the phosphonic acid analogue, showing nearly as potent inhibition.[1] |
| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | Carboxypeptidase A | 2.1 ± 0.6 µM | A sulphur analogue of the monoethyl ester, indicating that modifications to the phosphonate (B1237965) group can modulate inhibitory activity.[1] |
| (2RS)-2-benzyl-4-phosphonobutyric acid | Carboxypeptidase A | 370 ± 60 µM | Lengthening the carbon chain by one methylene (B1212753) group significantly reduces inhibitory potency, highlighting the structural sensitivity of the enzyme's active site.[1] |
Mechanism of Action
Benzylsuccinic acid and its derivatives are believed to inhibit carboxypeptidase A by acting as transition-state analogs. The tetrahedral geometry of the succinic acid moiety mimics the tetrahedral transition state formed during the enzymatic hydrolysis of a peptide bond. This allows the inhibitor to bind with high affinity to the active site, effectively blocking substrate access. The benzyl (B1604629) group of the inhibitor occupies the S1' hydrophobic pocket of the enzyme, which normally accommodates the C-terminal amino acid side chain of the substrate. The two carboxylate groups of the succinic acid moiety are thought to interact with the active site zinc ion and other key residues, such as Arg145 and Glu270.
Caption: Interaction of this compound with the active site of Carboxypeptidase A.
Experimental Protocols
The following is a generalized protocol for a carboxypeptidase A inhibition assay, which can be adapted to determine the inhibitory potential of compounds like this compound.
Materials
-
Carboxypeptidase A (from bovine pancreas)
-
Substrate: N-(p-Methoxy-phenylazoformyl)-L-phenylalanine (or other suitable chromogenic substrate)
-
Inhibitor: this compound
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 0.5 M)
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of carboxypeptidase A in the assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., methanol) and then dilute it in the assay buffer.
-
Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the inhibitor solution at various concentrations to the respective wells.
-
Add the carboxypeptidase A solution to all wells except for the blank controls.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at a specific wavelength (e.g., 350 nm for N-(p-Methoxy-phenylazoformyl)-L-phenylalanine) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform kinetic studies by measuring the reaction velocities at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Caption: Workflow for a Carboxypeptidase A inhibition assay.
Conclusion
This compound represents a potentially potent inhibitor of carboxypeptidases, leveraging the well-established inhibitory scaffold of benzylsuccinic acid. While direct quantitative data on its inhibitory activity remains to be extensively published, the available information on analogous compounds strongly suggests a competitive inhibition mechanism rooted in its function as a transition-state analog. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and other novel carboxypeptidase inhibitors, which is a critical step in the development of new therapeutic agents targeting this important class of enzymes. Further research is warranted to precisely quantify the inhibitory constants of this compound and to fully elucidate its structure-activity relationship.
References
Structure-Activity Relationship of 4-Amino-D,L-benzylsuccinic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-D,L-benzylsuccinic acid is a potent competitive inhibitor of carboxypeptidase A (CPA), a zinc-containing metalloenzyme involved in various physiological processes, including digestion and peptide metabolism.[1] Its structural relationship to the C-terminal products of CPA substrates makes it an effective mimic in the enzyme's active site. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, drawing upon the broader understanding of benzylsuccinic acid derivatives as CPA inhibitors. Due to a lack of publicly available quantitative SAR data for a series of analogs of this compound, this guide will focus on the foundational SAR principles derived from the parent compound, benzylsuccinic acid, and related structures. This guide also includes detailed experimental protocols and visual representations of key concepts to aid researchers in this field.
Core Concepts: Carboxypeptidase A Inhibition
Carboxypeptidase A catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides, showing a preference for residues with aromatic or branched aliphatic side chains. The catalytic mechanism of CPA is understood to proceed via one of two proposed pathways: a promoted-water pathway or a nucleophilic pathway involving a covalent acyl-enzyme intermediate. The active site contains a critical zinc ion (Zn²⁺) that coordinates with the substrate and is essential for catalysis.
Inhibitors like this compound are designed to bind to the active site with high affinity, preventing the natural substrate from binding and being processed. The key structural features that govern the inhibitory potency of benzylsuccinic acid derivatives are:
-
The Succinic Acid Moiety: The two carboxyl groups are crucial for binding. One carboxylate group coordinates to the active site zinc ion, while the other interacts with key amino acid residues such as Arg145.
-
The Benzyl (B1604629) Group: This hydrophobic group occupies the S1' subsite of the enzyme, which typically accommodates the side chain of the C-terminal amino acid of the substrate.
-
Stereochemistry: The stereochemistry at the chiral center of the succinic acid backbone can significantly influence binding affinity.
Structure-Activity Relationship (SAR) of Benzylsuccinic Acid Derivatives
The succinic acid backbone is a critical pharmacophore. One of its carboxylate groups chelates the active site zinc ion, mimicking the interaction of the C-terminal carboxylate of a substrate. The other carboxylate often forms a salt bridge with Arg145 in the S1 pocket of the enzyme.
The benzyl side chain provides hydrophobic interactions within the S1' pocket of carboxypeptidase A, which is known to favor aromatic and bulky aliphatic residues. Modifications to this group can significantly impact potency.
The 4-amino group on the phenyl ring of this compound introduces a polar functionality. While specific data is lacking, it can be hypothesized that this group may:
-
Form additional hydrogen bonds with residues in or near the S1' pocket, potentially increasing affinity.
-
Alter the electronic properties of the phenyl ring, which could influence hydrophobic interactions.
-
Impact the solubility and pharmacokinetic properties of the molecule.
Further research involving the synthesis and evaluation of a series of analogs, such as moving the amino group to the 2- or 3-position or substituting it with other functional groups, would be necessary to elucidate its precise role in inhibitory activity.
Quantitative Data for Benzylsuccinic Acid and Analogs
The following table summarizes the available quantitative data for the inhibition of Carboxypeptidase A by benzylsuccinic acid and a related phosphonic acid analog. This data highlights the high potency of this structural class.
| Compound Name | Target | Activity Type | Value | Notes |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | Kᵢ | 0.22 ± 0.05 µM | Racemic mixture. |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | Carboxypeptidase A | Kᵢ | 0.22 ± 0.05 µM | A potent phosphonic acid analog. |
Experimental Protocols
Carboxypeptidase A Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against Carboxypeptidase A using a spectrophotometric assay.
Materials:
-
Bovine pancreatic Carboxypeptidase A (CPA)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 100 mM)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO or buffer)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading at 254 nm
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of CPA in cold buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate.
-
Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the assay buffer.
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
Assay buffer
-
Inhibitor solution (at various concentrations) or vehicle control
-
CPA solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to each well to start the reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 254 nm over time. The hydrolysis of hippuryl-L-phenylalanine releases hippuric acid, which has a higher absorbance at this wavelength.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).
-
Mandatory Visualizations
Catalytic Mechanism of Carboxypeptidase A (Promoted-Water Pathway)
Caption: Catalytic cycle of Carboxypeptidase A via the promoted-water pathway.
Experimental Workflow for SAR Study
Caption: A typical experimental workflow for a structure-activity relationship study.
Conclusion
This compound serves as a potent inhibitor of carboxypeptidase A, with its efficacy rooted in the mimicry of the enzyme's natural substrates. The core structure, comprising a benzyl group and a succinic acid moiety, dictates the fundamental binding interactions. While a detailed quantitative SAR for a series of 4-amino substituted analogs is not currently available, the foundational principles of benzylsuccinic acid inhibition provide a robust framework for the rational design of novel and more potent inhibitors. Future studies focused on systematically modifying the 4-aminobenzylsuccinic acid scaffold are essential to fully elucidate the role of the amino group and to refine the SAR for this promising class of enzyme inhibitors. The experimental protocols and conceptual diagrams provided in this guide offer a starting point for researchers aiming to contribute to this area of drug discovery.
References
The Role of Precursors in Vigabatrin Synthesis: A Technical Guide
An In-depth Examination of Established Synthetic Pathways for the Antiepileptic Agent Vigabatrin (B1682217)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin, chemically known as (±)-4-amino-5-hexenoic acid, is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the metabolic degradation of the inhibitory neurotransmitter GABA.[1][2] By increasing GABA levels in the central nervous system, Vigabatrin exerts its anticonvulsant effects, making it a valuable therapeutic agent for epilepsy and infantile spasms.[3][4] The synthesis of Vigabatrin has been approached through various routes, employing a range of starting materials.
This technical guide provides a comprehensive overview of the prominent and industrially relevant synthetic pathways for Vigabatrin. It is important to note that a thorough review of scientific literature and patent databases reveals that 4-Amino-D,L-benzylsuccinic Acid is not a recognized precursor or intermediate in the established synthesis of Vigabatrin. This document will, therefore, focus on the well-documented and practiced synthetic routes, providing detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field of drug development.
Established Synthetic Routes to Vigabatrin
Several synthetic strategies for Vigabatrin have been developed, each with its own set of advantages and challenges. The most notable approaches commence from readily available starting materials such as succinimide (B58015) or 1,4-dichloro-2-butene and diethyl malonate.
Route 1: Synthesis from Succinimide
A competitive and industrially scalable process for preparing Vigabatrin starts from succinimide. This pathway involves the reduction of succinimide to form a 5-alkoxy-2-pyrrolidone intermediate, which is then converted to Vigabatrin.
Experimental Protocol:
-
Preparation of (RS)-5-Ethoxy-2-Pyrrolidinone: Succinimide is suspended in ethanol (B145695) and cooled. Sodium borohydride (B1222165) and ethanolic hydrogen chloride are added, and the reaction is stirred at low temperature. The pH is adjusted, and the mixture is concentrated to yield (RS)-5-ethoxy-2-pyrrolidinone.[1]
-
Vinylation to form 5-Vinyl-2-pyrrolidone: The (RS)-5-ethoxy-2-pyrrolidinone is dissolved in tetrahydrofuran (B95107) (THF) with an antioxidant like 2,6-di-tert-butyl-4-methylphenol (BHT). The solution is cooled, and vinyl magnesium bromide is added to execute the vinylation, followed by the addition of ethyl magnesium bromide.[1]
-
Hydrolysis to Vigabatrin: The resulting 5-vinyl-2-pyrrolidone is then hydrolyzed under acidic conditions to yield Vigabatrin.
Quantitative Data Summary (Route 1)
| Step | Reactants | Key Reagents/Solvents | Temperature | Yield | Reference |
| Preparation of (RS)-5-Ethoxy-2-Pyrrolidinone | Succinimide, Ethanol | Sodium borohydride, HCl in Ethanol | -10°C to 5°C | High | [1] |
| Vinylation to 5-Vinyl-2-pyrrolidone | (RS)-5-Ethoxy-2-pyrrolidinone | Vinyl magnesium bromide, THF | -15°C to -10°C | Good | [1] |
| Hydrolysis to Vigabatrin | 5-Vinyl-2-pyrrolidone | Acidic conditions | Reflux | Good | [1] |
Logical Workflow for Vigabatrin Synthesis from Succinimide
Caption: Synthesis of Vigabatrin from Succinimide.
Route 2: Synthesis from 1,4-Dichloro-2-butene and Diethyl Malonate
Another widely referenced method involves the reaction of 1,4-dichloro-2-butene with diethyl malonate, leading to a cyclopropane (B1198618) intermediate that is subsequently converted to a pyrrolidone derivative and finally to Vigabatrin.
Experimental Protocol:
-
Preparation of 2-Vinylcyclopropane-1,1-dicarboxylic acid diethyl ester: Diethyl malonate is reacted with 1,4-dichloro-2-butene in the presence of a base.
-
Formation of 2-Carbonyl-5-vinyl-pyrrolidine-3-amide: The cyclopropane intermediate is then reacted with ammonia (B1221849) and formamide.
-
Hydrolysis and Decarboxylation to Vigabatrin: The resulting pyrrolidone derivative is hydrolyzed and decarboxylated under acidic conditions to produce Vigabatrin.
Quantitative Data Summary (Route 2)
| Step | Reactants | Key Reagents/Solvents | Temperature | Yield | Reference |
| Preparation of 2-Vinylcyclopropane-1,1-dicarboxylate | Diethyl malonate, 1,4-Dichloro-2-butene | Base | Reflux | Good | |
| Formation of 2-Carbonyl-5-vinyl-pyrrolidine-3-amide | 2-Vinylcyclopropane-1,1-dicarboxylate | Ammonia, Formamide | 110-120°C | Good | |
| Hydrolysis and Decarboxylation to Vigabatrin | 2-Carbonyl-5-vinyl-pyrrolidine-3-amide | Acidic conditions | Reflux | Good |
Logical Workflow for Vigabatrin Synthesis from 1,4-Dichloro-2-butene
Caption: Synthesis of Vigabatrin from 1,4-Dichloro-2-butene.
Mechanism of Action of Vigabatrin
Vigabatrin's therapeutic effect is derived from its ability to irreversibly inhibit GABA-T. This action leads to an accumulation of GABA in the brain, enhancing inhibitory neurotransmission.[1]
Signaling Pathway of Vigabatrin's Action
Caption: Mechanism of action of Vigabatrin.
Conclusion
The synthesis of Vigabatrin is a well-established process with multiple effective routes, primarily starting from succinimide or 1,4-dichloro-2-butene. These methods have been refined for industrial-scale production. While the initial query focused on this compound as a potential precursor, extensive research indicates that this compound is not utilized in any of the known synthetic pathways for Vigabatrin. The information and protocols detailed in this guide are based on scientifically validated and published methods, providing a reliable resource for professionals in the pharmaceutical sciences. Further research and process optimization may continue to improve the efficiency and cost-effectiveness of Vigabatrin synthesis.
References
- 1. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]
- 2. US5380936A - Process for preparing 4-amino-5-hexenoic acid - Google Patents [patents.google.com]
- 3. US20130165693A1 - Process for preparing 4-amino-5-hexenoic acid and intermediates thereof - Google Patents [patents.google.com]
- 4. CN110713440A - Preparation method of vigabatrin - Google Patents [patents.google.com]
An In-depth Technical Guide to the Biochemical Properties of 4-Amino-D,L-benzylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Introduction
Carboxypeptidases are exopeptidases that catalyze the hydrolysis of the C-terminal peptide bond of proteins and peptides. They are broadly classified based on their active site mechanism and substrate specificity. Carboxypeptidase A (CPA), the primary focus of this guide, preferentially cleaves C-terminal amino acids with aromatic or branched aliphatic side chains. Its activity is implicated in processes ranging from digestion to hormone processing and cellular signaling. The inhibition of carboxypeptidases is a key area of research for the development of therapeutics for a variety of diseases. 4-Amino-D,L-benzylsuccinic acid, as a competitive inhibitor, likely mimics the substrate's binding to the active site of the enzyme, thereby blocking its catalytic activity.
Quantitative Data on Inhibitory Activity
While specific quantitative data for this compound is not available, the inhibitory activity of its structural analog, 2-benzylsuccinic acid, against Carboxypeptidase A1 has been determined. This data serves as a valuable proxy for understanding the potential potency of this compound.
| Compound | Enzyme Target | Inhibition Type | IC50 (nM) |
| 2-Benzylsuccinic acid | Carboxypeptidase A1 | Competitive | 400[1] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The competitive nature of the inhibition suggests that the inhibitor binds to the active site of the enzyme, competing with the natural substrate.[2]
Mechanism of Action: Carboxypeptidase A Inhibition
This compound acts as a competitive inhibitor of carboxypeptidase A. The proposed mechanism of inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the binding and subsequent hydrolysis of the natural substrate.
The catalytic mechanism of carboxypeptidase A involves a zinc ion (Zn²⁺) coordinated by amino acid residues within the active site. This zinc ion plays a crucial role in activating a water molecule that acts as a nucleophile to attack the scissile peptide bond of the substrate.
The succinic acid moiety of this compound is thought to chelate the active site zinc ion, mimicking the tetrahedral transition state of the substrate during catalysis. The benzyl (B1604629) group likely occupies the S1' hydrophobic pocket of the enzyme, which typically accommodates the side chain of the C-terminal amino acid of the substrate. The amino group on the phenyl ring may form additional interactions within the active site, potentially enhancing its binding affinity.
Experimental Protocols
A key experiment to characterize the inhibitory activity of this compound is the determination of its inhibition constant (Ki) or IC50 value using a carboxypeptidase A inhibition assay. A widely used method is a 96-well plate colorimetric assay.
Protocol: 96-Well Plate Colorimetric Assay for Carboxypeptidase A Inhibition
This protocol is adapted from the method described by Wentland et al. (2004) for the determination of the Ki of (±)-2-benzylsuccinic acid.[3][4][5]
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Substrate: Hippuryl-L-phenylalanine
-
Inhibitor: this compound
-
Tris-HCl buffer (pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Carboxypeptidase A in Tris-HCl buffer.
-
Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in an appropriate solvent (e.g., ethanol) and then dilute in Tris-HCl buffer.
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer, the Carboxypeptidase A solution, and the different concentrations of the inhibitor.
-
Include control wells with no inhibitor (to measure 100% enzyme activity) and wells with no enzyme (to measure background absorbance).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at a constant temperature (e.g., 25°C).
-
Monitor the increase in absorbance at a specific wavelength (e.g., 254 nm) over time using a microplate reader. The hydrolysis of hippuryl-L-phenylalanine releases hippuric acid, which absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curves.
-
Plot the reaction rates against the inhibitor concentrations.
-
Determine the IC50 value from the resulting dose-response curve.
-
To determine the Ki value for competitive inhibition, perform the assay with varying substrate concentrations and inhibitor concentrations and analyze the data using a Dixon plot or by fitting to the Michaelis-Menten equation for competitive inhibition.
-
Signaling Pathway Involvement
While the primary role of pancreatic carboxypeptidases is in digestion, other members of the carboxypeptidase family have been shown to be involved in the regulation of crucial cellular signaling pathways. Notably, Carboxypeptidase E (CPE) and Carboxypeptidase Z (CPZ) have been implicated in modulating the Wnt signaling pathway .[6][7][8]
The Wnt signaling pathway is a conserved signaling cascade that plays a critical role in embryonic development, cell proliferation, and tissue homeostasis. Dysregulation of this pathway is often associated with cancer.
Proposed Logical Workflow for Investigating the Effect of this compound on Wnt Signaling:
The following diagram illustrates a logical workflow to investigate the potential impact of this compound on the Wnt signaling pathway, based on the known roles of other carboxypeptidases.
References
- 1. Carboxypeptidase A1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] 96-Well Plate Colorimetric Assay for Ki Determination of (+/-)-2-Benzylsuccinic Acid, an Inhibitor of Carboxypeptidase A: A Laboratory Experiment in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Carboxypeptidase E: a negative regulator of the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxypeptidase Z (CPZ) modulates Wnt signaling and regulates the development of skeletal elements in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Competitive Inhibition Mechanism of 4-Amino-D,L-benzylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the competitive inhibition mechanism of 4-Amino-D,L-benzylsuccinic Acid, a potent inhibitor of carboxypeptidase A (CPA). This document details the molecular interactions, quantitative inhibition data, and a detailed experimental protocol for characterizing this inhibition.
Introduction to this compound and Carboxypeptidase A
This compound is a derivative of benzylsuccinic acid and is recognized as a potent competitive inhibitor of carboxypeptidase A[1]. Carboxypeptidase A is a zinc-containing metalloexopeptidase that plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains. Due to its involvement in various physiological processes, CPA is a significant target for inhibitor design in drug discovery. The succinic acid moiety in inhibitors like this compound is crucial for coordinating with the zinc ion in the active site of the enzyme.
Mechanism of Competitive Inhibition
Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the substrate from binding. In the case of this compound, its structure mimics the transition state of the substrate, allowing it to bind with high affinity to the active site of carboxypeptidase A.
The crystal structure of the complex between carboxypeptidase A and the related inhibitor L-benzylsuccinate reveals key interactions. One carboxylate group of the inhibitor coordinates with the active site zinc ion, while the other forms a salt bridge with the guanidinium (B1211019) group of an arginine residue (Arg145)[2]. The benzyl (B1604629) group of the inhibitor occupies the S1' hydrophobic pocket of the enzyme, which typically accommodates the side chain of the C-terminal amino acid of the substrate. It is presumed that this compound binds in a similar fashion, with the amino group on the phenyl ring potentially forming additional interactions within the active site.
Quantitative Inhibition Data
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |
| (2RS)-2-benzyl-3-phosphonopropionic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | - | Equipotent to (2RS)-2-benzylsuccinate[3]. |
| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | Carboxypeptidase A | 0.72 ± 0.3 µM | - | A monoethyl ester analog[3]. |
| (2RS)-2-benzyl-4-phosphonobutyric acid | Carboxypeptidase A | 370 ± 60 µM | - | Lengthening the chain reduces potency[3]. |
Experimental Protocol: Determining the Competitive Inhibition of Carboxypeptidase A
This protocol outlines a continuous spectrophotometric rate determination assay to measure the inhibitory effect of this compound on Carboxypeptidase A activity.
Materials and Reagents
-
Carboxypeptidase A from bovine pancreas
-
This compound
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Purified water
-
Spectrophotometer and cuvettes (or a microplate reader)
Reagent Preparation
-
Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C): Prepare a solution containing 3.03 mg/mL Trizma base and 29.2 mg/mL NaCl in purified water. Adjust the pH to 7.5 at 25°C with 1 N HCl[1].
-
Substrate Stock Solution (e.g., 10 mM Hippuryl-L-phenylalanine): Prepare a concentrated stock solution in an appropriate solvent (e.g., ethanol) and then dilute to the working concentration in the Assay Buffer[1].
-
Enzyme Stock Solution: Prepare a stock solution of Carboxypeptidase A in a suitable diluent, such as 1.0 M NaCl solution[1]. The final enzyme concentration in the assay should be in the range of 0.4-0.8 units/mL[1].
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in the Assay Buffer. A series of dilutions should be prepared to determine the Ki.
Assay Procedure
-
Set the spectrophotometer to 254 nm and equilibrate to 25°C.
-
In a cuvette, combine the Assay Buffer, a specific concentration of the inhibitor solution (or buffer for the uninhibited control), and the enzyme solution.
-
Incubate the mixture for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Mix by inversion and immediately begin recording the increase in absorbance at 254 nm for approximately 5 minutes.
-
Determine the initial reaction velocity (ΔA254/minute) from the linear portion of the curve.
-
Repeat the assay with varying concentrations of both the substrate and the inhibitor.
Data Analysis
-
Convert the rate of change in absorbance to reaction velocity (e.g., µmol/min) using the molar extinction coefficient of the product (hippuric acid, ε = 0.36 mM⁻¹cm⁻¹ at 254 nm)[1].
-
To determine the mode of inhibition and the inhibition constant (Ki), plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
In competitive inhibition, the lines will intersect on the y-axis, indicating that the Vmax is unchanged, while the apparent Km increases with increasing inhibitor concentration.
-
The Ki can be determined from a secondary plot of the slope of each line from the Lineweaver-Burk plot versus the inhibitor concentration.
Conclusion
This compound acts as a potent competitive inhibitor of carboxypeptidase A. Its mechanism of action involves binding to the active site of the enzyme, thereby preventing substrate binding. While a specific inhibition constant for this compound is not documented in the reviewed literature, the low micromolar Ki values of structurally similar compounds underscore its high affinity for the enzyme. The provided experimental protocol offers a robust method for the detailed kinetic characterization of this and other potential carboxypeptidase A inhibitors, which is a critical step in the development of novel therapeutics targeting this enzyme.
References
- 1. scbt.com [scbt.com]
- 2. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of 4-Amino-D,L-benzylsuccinic Acid with Carboxypeptidase A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Carboxypeptidase A
Carboxypeptidase A is a zinc-containing metalloprotease that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides. It exhibits a preference for substrates with aromatic or bulky aliphatic residues at the C-terminus. The active site of CPA contains a catalytic zinc (II) ion coordinated by amino acid residues and a water molecule. This zinc ion is crucial for catalysis, as it polarizes the carbonyl group of the scissile peptide bond and activates a water molecule to act as a nucleophile.
4-Amino-D,L-benzylsuccinic Acid as a Competitive Inhibitor
This compound is a derivative of benzylsuccinic acid, a well-documented competitive inhibitor of Carboxypeptidase A. Competitive inhibitors function by binding to the active site of the enzyme, thereby preventing the substrate from binding. The succinic acid backbone of these inhibitors mimics the dipeptide structure of the natural substrate.
Structural Basis of Inhibition
The inhibitory activity of benzylsuccinic acid and its derivatives is attributed to their ability to chelate the active site zinc ion and interact with key amino acid residues. One of the carboxyl groups of the inhibitor coordinates with the zinc ion, displacing the catalytically important water molecule. The benzyl (B1604629) group of the inhibitor occupies the S1' hydrophobic pocket of the enzyme, which typically accommodates the C-terminal aromatic side chain of the substrate. The second carboxyl group of the inhibitor can form hydrogen bonds with other active site residues, further stabilizing the enzyme-inhibitor complex. The addition of a 4-amino group to the benzyl ring may introduce additional interactions, potentially influencing the binding affinity.
Quantitative Data on Inhibition
While this compound is described as a potent competitive inhibitor, specific kinetic constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are not available in the public literature reviewed for this guide.[1] However, data for the parent compound, 2-benzylsuccinic acid, provides a valuable reference point for the potency of this class of inhibitors.
| Inhibitor | Type of Inhibition | IC50 (nM) | Ki (µM) |
| 2-Benzylsuccinic acid | Competitive | 400.0 | Not Reported |
| (2RS)-2-benzyl-3-phosphonopropionic acid | Competitive | Not Reported | 0.22 ± 0.05 |
Data for 2-Benzylsuccinic acid from AAT Bioquest. Data for (2RS)-2-benzyl-3-phosphonopropionic acid from Grobelny et al., a potent analogue of 2-benzylsuccinate.[2][3]
Experimental Protocols
The following section outlines a general methodology for determining the inhibitory activity of compounds like this compound against Carboxypeptidase A.
Carboxypeptidase A Inhibition Assay
This protocol is based on a continuous spectrophotometric rate determination.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Substrate: Hippuryl-L-phenylalanine
-
Inhibitor: this compound
-
Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
Spectrophotometer capable of reading at 254 nm
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate, Hippuryl-L-phenylalanine.
-
Prepare a series of dilutions of the inhibitor, this compound, in the assay buffer.
-
Prepare a working solution of Carboxypeptidase A in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for a defined period.
-
-
Assay Execution:
-
Set the spectrophotometer to 254 nm and equilibrate the temperature to 25 °C.
-
To a cuvette, add the assay buffer and a specific concentration of the inhibitor solution.
-
Add the substrate solution to the cuvette and mix.
-
Initiate the reaction by adding the Carboxypeptidase A enzyme solution.
-
Immediately begin monitoring the change in absorbance at 254 nm over time. The hydrolysis of Hippuryl-L-phenylalanine results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot.
-
Repeat the assay with varying concentrations of the inhibitor and a fixed substrate concentration to determine the IC50 value.
-
To determine the Ki and the mode of inhibition, perform the assay with multiple substrate concentrations at each inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Dixon plots. For a competitive inhibitor, the Vmax will remain unchanged while the apparent Km will increase with increasing inhibitor concentration.
-
Visualizing the Inhibitory Mechanism
The following diagrams illustrate the competitive inhibition of Carboxypeptidase A by a benzylsuccinic acid derivative.
Caption: Competitive inhibition of Carboxypeptidase A.
The following diagram illustrates the experimental workflow for determining the inhibition kinetics.
Caption: Workflow for CPA inhibition assay.
Conclusion
This compound serves as a potent competitive inhibitor of Carboxypeptidase A. Its inhibitory action is rooted in its structural analogy to the enzyme's natural substrates, allowing it to bind to the active site and interact with the catalytic zinc ion. While specific quantitative binding data for this particular derivative remains to be published, the well-established inhibitory profile of its parent compound, benzylsuccinic acid, provides a strong basis for its characterization and further investigation. The experimental protocols outlined in this guide offer a standardized approach for researchers to quantitatively assess the inhibitory potency of this and similar compounds, which is a critical step in the development of novel therapeutic agents targeting metalloproteases.
References
An In-depth Technical Guide to the Binding of 4-Amino-D,L-benzylsuccinic Acid to the Carboxypeptidase B Active Site
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on Related Inhibitors of Carboxypeptidases
To provide a quantitative context for the inhibition of carboxypeptidases by benzylsuccinic acid analogs, the following table summarizes the inhibition constants (Ki) for related compounds against Carboxypeptidase A and other peptidases. This data is indicative of the potency of the benzylsuccinate scaffold.
| Inhibitor | Enzyme | Ki (μM) | Notes |
| (2RS)-2-benzyl-3-phosphonopropionic acid | Carboxypeptidase A | 0.22 ± 0.05 | A phosphonic acid analog of 2-benzylsuccinate, demonstrating potent inhibition.[1] |
| (2RS)-2-benzylsuccinate | Carboxypeptidase A | ~0.22 | Considered one of the most potent reversible inhibitors for Carboxypeptidase A.[1] |
| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | Carboxypeptidase A | 0.72 ± 0.3 | A monoethyl ester of the phosphonic acid analog, retaining high potency.[1] |
| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | Carboxypeptidase A | 2.1 ± 0.6 | A sulfur analog of the monoethyl ester, still showing significant inhibition.[1] |
| (2RS)-2-benzyl-4-phosphonobutyric acid | Carboxypeptidase A | 370 ± 60 | Lengthening the inhibitor by one methylene (B1212753) group significantly reduces potency.[1] |
| L-Benzylsuccinate | Wheat Serine Carboxypeptidase II | 200 | Demonstrates that the benzylsuccinate scaffold can inhibit other types of carboxypeptidases, though with lower affinity in this case.[2] |
Experimental Protocols
To determine the inhibitory activity of 4-Amino-D,L-benzylsuccinic Acid against Carboxypeptidase B, a continuous spectrophotometric assay can be employed. The following protocol is based on established methods for measuring CPB activity.[3][4][5]
Principle
The activity of Carboxypeptidase B is measured by monitoring the hydrolysis of a specific substrate, hippuryl-L-arginine. The cleavage of the peptide bond results in the formation of hippuric acid and L-arginine. The increase in absorbance at 254 nm, due to the formation of hippuric acid, is directly proportional to the enzyme activity. The inhibition by this compound can be quantified by measuring the reduction in the rate of this reaction.
Materials
-
Carboxypeptidase B (from porcine pancreas)
-
Hippuryl-L-arginine (substrate)
-
This compound (inhibitor)
-
Tris-HCl buffer (25 mM, pH 7.65) containing 0.1 M NaCl
-
Spectrophotometer capable of measuring absorbance at 254 nm with temperature control
-
Quartz cuvettes
Procedure
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 25 mM Tris-HCl buffer with 0.1 M NaCl and adjust the pH to 7.65 at 25°C.
-
Substrate Stock Solution: Prepare a 1.0 mM solution of hippuryl-L-arginine in the assay buffer. This solution should be prepared fresh daily.
-
Enzyme Stock Solution: Prepare a stock solution of Carboxypeptidase B in cold deionized water. The concentration should be such that a dilution into the final assay volume gives a linear rate of absorbance change over a few minutes.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or the assay buffer). A range of concentrations should be prepared to determine the IC50 and Ki.
-
-
Enzyme Assay:
-
Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.
-
To a quartz cuvette, add 2.9 mL of the 1.0 mM hippuryl-L-arginine solution.
-
Incubate the cuvette in the spectrophotometer for 5 minutes to allow the solution to reach thermal equilibrium and to establish a baseline absorbance.
-
To initiate the reaction, add 0.1 mL of the diluted Carboxypeptidase B enzyme solution, mix by inversion, and immediately start recording the absorbance at 254 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve.
-
-
Inhibition Assay:
-
To determine the effect of the inhibitor, add varying concentrations of this compound to the cuvette containing the substrate solution.
-
Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 5-10 minutes) before initiating the reaction by the addition of the substrate (or vice-versa, depending on the desired experimental design to investigate the mechanism of inhibition).
-
Measure the reaction rate in the presence of the inhibitor as described in the enzyme assay section.
-
A control reaction without the inhibitor should be run in parallel.
-
Data Analysis
-
Calculation of Percent Inhibition:
-
Percent Inhibition = [ (Rateuninhibited - Rateinhibited) / Rateuninhibited ] * 100
-
-
Determination of IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
-
Determination of Ki and Mechanism of Inhibition:
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the assay at multiple substrate and inhibitor concentrations.
-
Analyze the data using graphical methods such as the Lineweaver-Burk plot (a plot of 1/rate versus 1/[Substrate]) or non-linear regression analysis.
-
Visualizing the Binding Interaction
The following diagrams illustrate the hypothesized binding of this compound to the Carboxypeptidase B active site and a general workflow for determining enzyme inhibition.
References
- 1. Carboxypeptidase B - Wikipedia [en.wikipedia.org]
- 2. Structure of the complex of L-benzylsuccinate with wheat serine carboxypeptidase II at 2.0-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. tribioscience.com [tribioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Benzylsuccinic Acid and its Derivatives as Carboxypeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylsuccinic acid and its derivatives represent a significant class of molecules in the study of metalloenzymes, particularly carboxypeptidases. This guide provides a comprehensive overview of the discovery, mechanism of action, and experimental protocols related to L-benzylsuccinic acid, a potent inhibitor of carboxypeptidase A. While the primary focus is on L-benzylsuccinic acid due to the wealth of available research, this document also acknowledges the relevance of its amino-substituted analogue, 4-Amino-D,L-benzylsuccinic Acid, as a member of this inhibitor class.
Discovery and History
The study of benzylsuccinic acid as an enzyme inhibitor is rooted in the broader history of research into carboxypeptidase A (CPA), a zinc-containing metalloenzyme. In the early 1980s, L-benzylsuccinic acid was identified as a highly potent inhibitor of CPA.[1] This discovery was a pivotal moment in the rational design of enzyme inhibitors, as L-benzylsuccinic acid was conceived as a "by-product analog," mimicking the products of peptide bond hydrolysis catalyzed by the enzyme.[1] The initial hypothesis was that the succinyl carboxyl group and a carbonyl group of the inhibitor would bind to the active site of CPA.[1] While the initial studies debated the precise interactions, it was later confirmed that the carboxylate function of L-benzylsuccinic acid directly interacts with the catalytic zinc ion in the enzyme's active site.[1] This understanding of its binding mode has been instrumental in the development of other metalloprotease inhibitors.
While the detailed discovery and history of this compound (CAS 75043-31-1) are not as extensively documented in publicly available literature, it is recognized as a potent competitive inhibitor of carboxypeptidase.[2] Its structural similarity to L-benzylsuccinic acid suggests a related mechanism of action.
Quantitative Data: Inhibitory Potency
The inhibitory potential of L-benzylsuccinic acid against carboxypeptidases has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Inhibitor | Enzyme | Ki Value | Reference |
| L-benzylsuccinate | Wheat Serine Carboxypeptidase II | 0.2 mM | [3] |
Mechanism of Action and Signaling Pathways
Carboxypeptidase A is a metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides, showing a preference for residues with aromatic or branched aliphatic side chains.[2] The catalytic mechanism involves a zinc ion (Zn²⁺) coordinated by amino acid residues in the active site.[2]
The inhibitory action of L-benzylsuccinic acid is based on its ability to act as a transition-state analog. The crystal structure of the carboxypeptidase A-L-benzylsuccinate complex has been resolved, providing a detailed view of the inhibitor-enzyme interactions.[4]
Key interactions include:
-
One carboxylate group of L-benzylsuccinate coordinates directly with the active site zinc ion in a bidentate fashion.[4]
-
The other carboxylate group forms a salt bridge with the guanidinium (B1211019) group of an arginine residue (Arg145) and hydrogen bonds with other active site residues.[4]
-
The benzyl (B1604629) group of the inhibitor occupies the S1' hydrophobic pocket of the enzyme, which normally accommodates the side chain of the C-terminal amino acid of the substrate.
This tight binding of L-benzylsuccinic acid to the active site prevents the binding and hydrolysis of the natural substrate.
The inhibition of carboxypeptidase A can have downstream effects on various physiological processes where this enzyme is involved, such as digestion and the processing of peptide hormones. However, specific signaling pathways directly modulated by the inhibition of carboxypeptidase A by benzylsuccinic acid derivatives are not extensively detailed in the available literature.
Caption: Binding of L-benzylsuccinic acid to the active site of Carboxypeptidase A.
Experimental Protocols
Synthesis of L-Benzylsuccinic Acid
A plausible, generalized synthesis workflow is presented below:
References
- 1. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 2. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 3. Structure of the complex of L-benzylsuccinate with wheat serine carboxypeptidase II at 2.0-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-Amino-D,L-benzylsuccinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a potential chemical synthesis route for 4-Amino-D,L-benzylsuccinic Acid, a compound of interest for various research and development applications. The proposed pathway is based on established organic chemistry reactions, offering a practical approach for its laboratory-scale preparation.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available reagents. The key strategic steps involve the formation of the benzylsuccinic acid backbone via a Stobbe condensation, followed by the introduction of the amino group through the reduction of a nitro functionality.
A plausible and efficient synthetic route is outlined below:
Route 1: The Stobbe Condensation Approach
-
Step 1: Stobbe Condensation. The synthesis commences with the Stobbe condensation of 4-nitrobenzaldehyde (B150856) and diethyl succinate (B1194679). This reaction, typically carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide, forms the carbon-carbon bond necessary for the benzylsuccinic acid core, yielding ethyl 4-nitrobenzylidene-succinate.
-
Step 2: Hydrolysis. The resulting monoester is then subjected to hydrolysis to convert the ester group into a carboxylic acid, affording 4-nitrobenzylidene succinic acid. This can be achieved under either acidic or basic conditions.
-
Step 3: Catalytic Hydrogenation. The final step involves the simultaneous reduction of both the nitro group and the carbon-carbon double bond of 4-nitrobenzylidene succinic acid. Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method to achieve this transformation, directly yielding the target molecule, this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis. These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Step 1: Stobbe Condensation of 4-Nitrobenzaldehyde and Diethyl Succinate
Objective: To synthesize ethyl 4-nitrobenzylidene-succinate.
Materials:
-
4-Nitrobenzaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
-
tert-Butanol (B103910) (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium chloride (brine)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
A solution of potassium tert-butoxide is prepared by dissolving potassium metal in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, a mixture of 4-nitrobenzaldehyde and diethyl succinate (in slight excess) is added dropwise with stirring at a controlled temperature (typically room temperature or slightly elevated).
-
The reaction mixture is stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is poured into ice-water and acidified with concentrated hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 4-nitrobenzylidene-succinate.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Hydrolysis of Ethyl 4-nitrobenzylidene-succinate
Objective: To synthesize 4-nitrobenzylidene succinic acid.
Materials:
-
Ethyl 4-nitrobenzylidene-succinate
-
Sodium hydroxide (B78521) or potassium hydroxide
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
The crude ethyl 4-nitrobenzylidene-succinate is dissolved in a mixture of ethanol (or methanol) and an aqueous solution of sodium hydroxide or potassium hydroxide.
-
The mixture is heated under reflux for a period sufficient to ensure complete saponification of the ester (typically monitored by TLC).
-
After cooling to room temperature, the alcohol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the 4-nitrobenzylidene succinic acid.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the desired product.
Step 3: Catalytic Hydrogenation of 4-Nitrobenzylidene Succinic Acid
Objective: To synthesize this compound.
Materials:
-
4-Nitrobenzylidene succinic acid
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or methanol
-
Hydrogen gas
Procedure:
-
The 4-nitrobenzylidene succinic acid is dissolved in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon is added to the solution.
-
The vessel is connected to a hydrogen source and purged with hydrogen gas to remove air.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.
-
The progress of the hydrogenation is monitored by the uptake of hydrogen and can be confirmed by analytical techniques such as NMR or LC-MS to confirm the reduction of both the nitro group and the double bond.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is evaporated under reduced pressure to yield this compound. The product can be purified by recrystallization if necessary.
Data Presentation
The following table summarizes the expected inputs and outputs for the proposed synthesis, along with typical reaction conditions. Please note that yields are indicative and can vary based on experimental conditions and scale.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| 1 | Stobbe Condensation | 4-Nitrobenzaldehyde, Diethyl succinate | Potassium tert-butoxide | tert-Butanol | 25-50 | 2-6 | Ethyl 4-nitrobenzylidene-succinate | 70-85 |
| 2 | Hydrolysis | Ethyl 4-nitrobenzylidene-succinate | Sodium hydroxide | Ethanol/Water | Reflux | 2-4 | 4-Nitrobenzylidene succinic acid | 85-95 |
| 3 | Catalytic Hydrogenation | 4-Nitrobenzylidene succinic acid | 10% Pd/C, H₂ | Ethanol | 25 | 4-12 | This compound | 80-95 |
Visualizing the Synthesis
The following diagrams illustrate the logical workflow of the proposed synthetic route for this compound.
Caption: Overall workflow for the synthesis of this compound.
Caption: Chemical transformation sequence for the synthesis.
Understanding the Racemic Nature of 4-Amino-D,L-benzylsuccinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Drug Design
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount to its biological activity. A vast number of therapeutic agents are chiral, meaning they exist as non-superimposable mirror images, known as enantiomers. These enantiomers, designated as D (dextrorotatory) and L (levorotatory) or (R) and (S), can exhibit markedly different pharmacological and toxicological profiles. A 1:1 mixture of two enantiomers is termed a racemic mixture or racemate. The U.S. Food and Drug Administration (FDA) mandates that for a racemic drug, both enantiomers should be studied, as one may be active while the other could be inactive, less active, or even contribute to adverse effects. Therefore, a thorough understanding of the racemic nature of a compound is a critical step in the drug discovery and development pipeline.
This technical guide provides an in-depth exploration of the racemic nature of 4-Amino-D,L-benzylsuccinic Acid, a potent competitive inhibitor of carboxypeptidase. While specific data on the individual enantiomers of this compound is not extensively available in public literature, this guide will leverage data from its parent compound, benzylsuccinic acid, and analogous structures to provide a comprehensive understanding of its stereochemical properties, potential methods for enantiomeric resolution, and the implications for its biological activity.
This compound: An Overview
This compound is a derivative of succinic acid, featuring a benzyl (B1604629) group and an amino group. Its primary known biological activity is the competitive inhibition of carboxypeptidases, a family of zinc-containing metalloproteases that cleave C-terminal amino acid residues.[1]
Chemical Structure:
-
IUPAC Name: 2-(4-aminobenzyl)butanedioic acid
-
CAS Number: 75043-31-1
-
Molecular Formula: C₁₁H₁₃NO₄
-
Molecular Weight: 223.23 g/mol
The presence of a chiral center at the carbon atom to which the benzyl group is attached gives rise to its racemic nature, existing as a mixture of the D- and L-enantiomers.
Understanding the Racemic Nature and Stereochemistry
The biological activity of enzyme inhibitors is often highly stereospecific. One enantiomer may bind to the active site with high affinity, while the other may show little to no interaction. However, in some cases, a lack of stereospecificity has been observed. For instance, a study on α-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel irreversible inhibitor of carboxypeptidase A, surprisingly found that all four of its possible stereoisomers inhibited the enzyme.[1][2] This suggests that the binding pocket of carboxypeptidase A may accommodate different stereoisomers of certain inhibitors, a possibility that could extend to the enantiomers of this compound.
Quantitative Data on Carboxypeptidase Inhibition
| Compound | Enzyme | Inhibition Constant (Ki) | Reference |
| (2RS)-2-benzyl-3-phosphonopropionic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | [3] |
| (2RS)-2-benzylsuccinate | Carboxypeptidase A | equipotent to above | [3] |
| DL-2-Benzyl-3-formylpropanoic acid | Carboxypeptidase A | 0.48 µM (apparent Ki) | [4] |
This table summarizes the inhibition constants for compounds structurally related to this compound, highlighting their potent inhibitory activity against Carboxypeptidase A.
Experimental Protocols
Plausible Synthesis of this compound from L-Aspartic Acid
A plausible synthetic route to obtain an enantiomer of 4-aminobenzylsuccinic acid can be envisioned starting from the chiral precursor, L-aspartic acid. This method would provide a basis for producing enantiomerically enriched samples for further biological evaluation.
Protocol:
-
Protection of L-Aspartic Acid: The amino and the α-carboxylic acid groups of L-aspartic acid are first protected. The amino group can be protected with a standard protecting group like Fmoc (9-fluorenylmethyloxycarbonyl), and the α-carboxylic acid can be protected as a benzyl ester.
-
Activation of the β-Carboxylic Acid: The free β-carboxylic acid is then activated, for example, by converting it to an acid chloride or by using a coupling agent like DCC (dicyclohexylcarbodiimide).
-
Friedel-Crafts Acylation: The activated β-carbonyl group is then reacted with benzene (B151609) in the presence of a Lewis acid catalyst (e.g., AlCl₃) via a Friedel-Crafts acylation to introduce the benzyl group.
-
Reduction of the Ketone: The resulting keto group is reduced to a methylene (B1212753) group using a standard reduction method such as Clemmensen or Wolff-Kishner reduction.
-
Deprotection: Finally, the protecting groups are removed to yield the desired 4-Amino-L-benzylsuccinic acid. The nitro group on the phenyl ring can be introduced via nitration and subsequently reduced to the amino group.
Chiral Resolution of D,L-4-Aminobenzylsuccinic Acid using HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. For an acidic compound like 4-aminobenzylsuccinic acid, an anion-exchange CSP is a suitable choice.
Protocol:
-
Column: CHIRALPAK QN-AX or a similar anion-exchange chiral column.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., acetic acid) and a basic modifier (e.g., triethylamine) to control the ionization of the analyte and the stationary phase. A typical starting condition could be Acetonitrile/Methanol/Acetic Acid/Triethylamine (95:5:0.3:0.2 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Monitor the elution of the two enantiomers. The retention times will differ, allowing for their separation and quantification.
-
Visualizations
Logical Workflow for Chiral HPLC Method Development
Caption: A logical workflow for chiral HPLC method development and optimization.
Proposed Mechanism of Carboxypeptidase A Inhibition
Caption: Proposed binding of a benzylsuccinic acid analog to the active site of Carboxypeptidase A.
Conclusion and Future Directions
While this compound is a known potent inhibitor of carboxypeptidases, a detailed understanding of the differential activities of its D and L enantiomers requires further investigation. The experimental protocols outlined in this guide for synthesis and chiral separation provide a clear path forward for researchers to produce and analyze the individual enantiomers. Future studies should focus on determining the specific inhibition constants (Ki) of the purified D- and L-enantiomers against various carboxypeptidases. Such data will be invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors for therapeutic applications. The potential lack of stereospecificity in its interaction with carboxypeptidase A also warrants further mechanistic studies to fully elucidate the binding mode of these inhibitors.
References
- 1. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Amino-D,L-benzylsuccinic Acid in Enzyme Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-D,L-benzylsuccinic Acid is a potent competitive inhibitor of carboxypeptidase A (CPA), a zinc-containing metalloenzyme crucial for various physiological processes, including digestion and protein maturation.[1] Its ability to specifically interact with the active site of CPA makes it a valuable tool for studying the enzyme's mechanism, for screening for novel therapeutic agents, and for validating drug discovery assays. These application notes provide detailed protocols for utilizing this compound in enzyme kinetic assays to determine its inhibitory characteristics and to serve as a control compound in high-throughput screening.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| CAS Number | 75043-31-1 |
| Appearance | White to off-white solid |
| Purity | >99% |
| Solubility | Soluble in aqueous buffers |
Mechanism of Action
This compound acts as a competitive inhibitor of carboxypeptidase A. This means it reversibly binds to the active site of the enzyme, preventing the substrate from binding and catalysis from occurring. The succinic acid moiety of the inhibitor mimics the C-terminal dipeptide of the natural substrate, while the benzyl (B1604629) group interacts with the hydrophobic S1' subsite of the enzyme. The amino group at the 4th position of the benzyl ring may form additional interactions within the active site, potentially influencing its binding affinity.
The catalytic mechanism of carboxypeptidase A involves a zinc ion (Zn²⁺) at the active site, which polarizes the carbonyl group of the scissile peptide bond of the substrate, making it more susceptible to nucleophilic attack by a water molecule. Key amino acid residues, such as Glu-270, Arg-127, and Tyr-248, also play critical roles in substrate binding and catalysis. This compound, by occupying this active site, prevents these catalytic events from taking place.
Data Presentation
| Compound | Enzyme | Inhibition Type | Kᵢ (nM) | IC₅₀ (nM) |
| 2-Benzylsuccinic Acid | Carboxypeptidase A1 | Competitive | - | 400[2] |
Experimental Protocols
Protocol 1: Determination of the Inhibition Constant (Kᵢ) of this compound for Carboxypeptidase A
This protocol describes a continuous spectrophotometric assay to determine the Kᵢ of this compound for bovine pancreatic carboxypeptidase A. The assay is based on the hydrolysis of the synthetic substrate hippuryl-L-phenylalanine (HPLA), which releases hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm due to the formation of the hippurate-phenylalanine complex is monitored.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound
-
Hippuryl-L-phenylalanine (HPLA)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 254 nm
Procedure:
-
Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of carboxypeptidase A in cold Tris-HCl buffer. Store on ice.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of HPLA in DMSO.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5.
-
-
Assay Setup:
-
Perform the assay in a total volume of 200 µL in a 96-well plate or 1 mL in a cuvette.
-
Prepare a series of inhibitor dilutions in assay buffer from the stock solution.
-
Prepare a range of substrate concentrations by diluting the HPLA stock solution in assay buffer. A typical range would be 0.1 to 5 times the Kₘ of HPLA for carboxypeptidase A.
-
For each inhibitor concentration, you will measure the reaction rate at each substrate concentration.
-
Include a control with no inhibitor.
-
-
Enzyme Kinetic Assay:
-
Add the assay buffer, substrate, and inhibitor to the wells or cuvettes.
-
Pre-incubate the plate or cuvettes at 25°C for 5 minutes.
-
Initiate the reaction by adding a small volume of a freshly diluted working solution of carboxypeptidase A. The final enzyme concentration should be chosen to give a linear reaction rate for at least 10 minutes.
-
Immediately start monitoring the increase in absorbance at 254 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate and inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Generate a Michaelis-Menten plot (v₀ vs. [Substrate]) for each inhibitor concentration.
-
To determine the Kᵢ, create a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, use non-linear regression analysis to fit the data to the competitive inhibition equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S]) where:
-
v₀ is the initial velocity
-
Vₘₐₓ is the maximum velocity
-
[S] is the substrate concentration
-
Kₘ is the Michaelis constant
-
[I] is the inhibitor concentration
-
Kᵢ is the inhibition constant
-
-
Protocol 2: Determination of the IC₅₀ of this compound
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Same as in Protocol 1.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the enzyme, substrate (at a fixed concentration, typically at or near the Kₘ value), and a serial dilution of the inhibitor as described in Protocol 1.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer and the substrate to all wells.
-
Add the serially diluted inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Kinetic Assay:
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding the carboxypeptidase A working solution to all wells except the negative control.
-
Monitor the absorbance at 254 nm over time as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: Competitive inhibition of Carboxypeptidase A.
Experimental Workflow for Kᵢ Determination
Caption: Experimental workflow for Ki determination.
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature. However, its synthesis can be conceptually approached through established organic chemistry reactions. A plausible synthetic route would involve the following key steps:
-
Protection of p-aminobenzaldehyde: The amino group of p-aminobenzaldehyde would first be protected, for example, as an N-acetyl or N-Boc derivative, to prevent it from reacting in subsequent steps.
-
Condensation reaction: The protected p-aminobenzaldehyde would then be reacted with a succinic acid derivative, such as diethyl succinate, in a Stobbe condensation or a similar reaction to form the carbon-carbon bond and introduce the succinic acid moiety.
-
Reduction and Hydrolysis: The resulting intermediate would then be subjected to reduction to saturate the double bond formed during the condensation, followed by hydrolysis of the ester groups and deprotection of the amino group to yield this compound.
Researchers should consult advanced organic chemistry literature for specific reaction conditions and purification methods for each of these steps.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Use a fresh batch of enzyme and keep it on ice. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| High background absorbance | Substrate or inhibitor absorbs at 254 nm | Run appropriate blank controls (without enzyme) and subtract the background. |
| Non-linear reaction rates | Substrate depletion | Use a lower enzyme concentration or monitor the reaction for a shorter period. |
| Enzyme instability | Optimize assay conditions (pH, temperature). | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure the plate reader or spectrophotometer is properly temperature-controlled. |
Conclusion
This compound is a valuable tool for studying carboxypeptidase A. The protocols provided here offer a framework for characterizing its inhibitory properties. Due to the lack of publicly available kinetic data, it is imperative for researchers to experimentally determine the Kᵢ and IC₅₀ values for this specific compound to ensure accurate and reliable results in their studies.
References
Application Notes and Protocols for Carboxypeptidase Inhibition Assay using 4-Amino-D,L-benzylsuccinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxypeptidases are a class of proteolytic enzymes that catalyze the cleavage of the C-terminal peptide bond of proteins and peptides. These enzymes play crucial roles in various physiological processes, including digestion, protein maturation, and hormone regulation. Consequently, the inhibition of carboxypeptidases is a significant area of research in drug discovery and development for conditions such as cancer, cardiovascular diseases, and inflammation. 4-Amino-D,L-benzylsuccinic Acid is a known competitive inhibitor of carboxypeptidases, making it a valuable tool for studying their function and for the development of novel therapeutics.
These application notes provide a detailed protocol for performing a carboxypeptidase inhibition assay using this compound. The protocol is based on a continuous spectrophotometric method, which allows for the real-time monitoring of enzyme activity.
Data Presentation
The inhibitory activity of benzylsuccinic acid derivatives against carboxypeptidases can be quantified and compared. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of an inhibitor.
| Inhibitor | Enzyme | IC50 (nM) | Notes |
| 2-Benzylsuccinic acid | Carboxypeptidase A1 | 400[1] | A close structural analog of this compound. |
| 2-Benzylsuccinic acid | Carboxypeptidase M | 50,000[2] | Demonstrates isoform selectivity. |
Experimental Protocols
This protocol outlines a continuous spectrophotometric assay to determine the inhibitory effect of this compound on Carboxypeptidase A activity. The assay utilizes the substrate hippuryl-L-phenylalanine, and the rate of its hydrolysis is monitored by the increase in absorbance at 254 nm.
Materials and Reagents
-
Carboxypeptidase A from bovine pancreas
-
This compound
-
Hippuryl-L-phenylalanine
-
Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 254 nm
Procedure
-
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a stock solution of Carboxypeptidase A in cold Tris-HCl buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Substrate Stock Solution: Dissolve hippuryl-L-phenylalanine in the Tris-HCl buffer to create a stock solution. The final concentration in the assay should be approximately at its Michaelis-Menten constant (Km) value for Carboxypeptidase A.
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in Tris-HCl buffer to obtain a range of concentrations to be tested. Ensure the final DMSO concentration in all wells is the same and does not exceed 1%.
-
-
Assay Protocol:
-
Set up the 96-well plate with the following controls and experimental wells:
-
Blank (No Enzyme): Buffer and substrate.
-
Negative Control (No Inhibitor): Buffer, enzyme, and substrate.
-
Inhibitor Wells: Buffer, enzyme, and varying concentrations of this compound.
-
-
Add the appropriate volume of Tris-HCl buffer to all wells.
-
Add the serial dilutions of the inhibitor to the respective wells.
-
Add the Carboxypeptidase A solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 254 nm every 30 seconds for 10-20 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank from all other rates.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Negative Control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Carboxypeptidase Inhibition Assay.
Mechanism of Competitive Inhibition
Caption: Competitive inhibition of Carboxypeptidase by this compound.
References
Application of Benzylsuccinic Acid Derivatives in X-ray Crystallography: A Case Study with Carboxypeptidases
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-D,L-benzylsuccinic Acid is recognized as a potent competitive inhibitor of carboxypeptidases[1]. While specific X-ray crystallographic data for the 4-amino derivative is not publicly available, extensive structural studies have been conducted on its close analog, L-benzylsuccinic acid. These studies provide a valuable framework for understanding how benzylsuccinic acid derivatives are utilized in X-ray crystallography to elucidate enzyme-inhibitor interactions at the molecular level. This document will focus on the application of L-benzylsuccinic acid in the X-ray crystallographic analysis of carboxypeptidase A and carboxypeptidase T, offering detailed protocols and insights relevant to the study of enzyme inhibition and drug design.
The binding of L-benzylsuccinic acid has been instrumental in understanding the catalytic mechanisms of metalloproteases like carboxypeptidases[2]. By co-crystallizing this inhibitor with the target enzyme, researchers can capture a high-resolution snapshot of the enzyme's active site, revealing key interactions that are crucial for substrate recognition and catalysis.
Application in X-ray Crystallography
The primary application of L-benzylsuccinic acid in X-ray crystallography is to serve as a transition-state analog inhibitor. Its structure mimics the tetrahedral intermediate formed during peptide bond hydrolysis, allowing it to bind tightly to the active site of carboxypeptidases. This stable complex is amenable to crystallization and subsequent structure determination by X-ray diffraction.
The resulting electron density maps provide precise information on:
-
The binding mode of the inhibitor within the enzyme's active site.
-
The coordination of the inhibitor to the catalytic zinc ion.
-
The specific amino acid residues involved in inhibitor binding.
-
Conformational changes in the enzyme upon inhibitor binding.
This information is critical for structure-based drug design, enabling the rational development of more potent and selective inhibitors.
Case Study 1: Carboxypeptidase A in Complex with L-Benzylsuccinate
The crystal structure of bovine carboxypeptidase A (CPA) in complex with L-benzylsuccinate has been determined to a resolution of 2.0 Å[2]. This study revealed the key molecular interactions responsible for the potent inhibitory activity of L-benzylsuccinate.
Key Findings:
-
Inhibitor Binding: One molecule of L-benzylsuccinate binds to the active site of CPA[2].
-
Carboxylate Interactions: One of the carboxylate groups of the inhibitor coordinates directly with the active site zinc ion in a bidentate fashion, displacing the catalytic water molecule. The other carboxylate group forms a salt bridge with the guanidinium (B1211019) group of Arg145 and hydrogen bonds with Asn144 and Tyr248[2].
-
Hydrogen Bonding: A short hydrogen bond (2.5 Å) is formed between the inhibitor's zinc-coordinating carboxylate group and the side chain of Glu270, a key catalytic residue[2].
-
Conformational Change: The binding of the inhibitor induces a 0.5 Å movement of the zinc ion from its position in the native enzyme structure[2].
Quantitative Data Summary
| Parameter | Value | Reference |
| Enzyme | Carboxypeptidase A (bovine) | [2] |
| Ligand | L-benzylsuccinate | [2] |
| Resolution | 2.0 Å | [2] |
| R-factor | 0.166 | [2] |
| Key Interactions | Bidentate coordination to Zn2+ | [2] |
| Salt bridge with Arg145 | [2] | |
| H-bonds with Asn144, Tyr248, Glu270 | [2] | |
| Zn2+ Ion Displacement | 0.5 Å | [2] |
Case Study 2: Carboxypeptidase T in Complex with L-Benzylsuccinic Acid
A high-resolution crystal structure of carboxypeptidase T (CpT) from Thermoactinomyces vulgaris in complex with L-benzylsuccinic acid has been solved at 1.57 Å resolution. This study provided insights into the structural basis for the broad substrate specificity of this enzyme[3].
Key Findings:
-
Structural Determinants of Specificity: The structure identified Leu211 and Leu254 as key residues for recognizing hydrophobic substrates, while Asp263 is crucial for binding positively charged substrates.
-
Induced Fit Mechanism: Substrate binding at the S1' subsite leads to a conformational change in the Pro248-Asp258 loop. This movement, in turn, induces a rearrangement of the catalytic residue Glu277, highlighting an induced-fit mechanism[4].
Quantitative Data Summary
| Parameter | Value | Reference |
| Enzyme | Carboxypeptidase T (T. vulgaris) | |
| Ligand | L-benzylsuccinic acid | [3] |
| Resolution | 1.57 Å | [3] |
| R-Value (Work) | 0.151 | [3] |
| R-Value (Free) | 0.167 | [3] |
| Key Interactions | Recognition by Leu211, Leu254, Asp263 | [3] |
| Induced fit involving Pro248-Asp258 loop | [4] |
Experimental Protocols
The following are generalized protocols for the co-crystallization of a carboxypeptidase with a benzylsuccinic acid inhibitor, based on the methodologies reported in the literature.
Protein Purification
-
Expression and Lysis: The target carboxypeptidase is typically overexpressed in a suitable host (e.g., E. coli) and purified from the cell lysate.
-
Chromatography: A series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography, are used to obtain highly pure protein.
-
Concentration: The purified protein is concentrated to a suitable concentration for crystallization, typically 5-15 mg/mL. The protein concentration should be accurately determined (e.g., by measuring absorbance at 280 nm).
Co-crystallization
-
Complex Formation: The purified protein is incubated with a molar excess (e.g., 2- to 10-fold) of the benzylsuccinic acid inhibitor. This incubation is typically performed on ice for a period ranging from 30 minutes to several hours to ensure complete binding.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using commercially available screens or custom-designed conditions. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Typical Drop Composition: 1-2 µL of the protein-inhibitor complex is mixed with an equal volume of the reservoir solution.
-
Reservoir Solution: The composition of the reservoir solution will vary depending on the specific carboxypeptidase but often contains a precipitant (e.g., polyethylene (B3416737) glycol), a buffer (e.g., Tris, HEPES) to maintain a specific pH, and salts.
-
-
Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, protein concentration) are optimized to obtain diffraction-quality crystals.
X-ray Data Collection and Structure Determination
-
Cryo-protection: Crystals are typically cryo-cooled in liquid nitrogen to minimize radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) is often added to the crystallization solution before freezing.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved using molecular replacement, using a known structure of a homologous carboxypeptidase as a search model. The inhibitor is then manually built into the electron density map, and the entire complex is refined to produce the final atomic model.
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. 4duk - Carboxypeptidase T with L-BENZYLSUCCINIC ACID - Summary - Protein Data Bank Japan [pdbj.org]
Unveiling Enzyme Active Sites: 4-Amino-D,L-benzylsuccinic Acid as a Precision Tool for Mapping Carboxypeptidase A
For researchers, scientists, and drug development professionals, understanding the intricate landscape of an enzyme's active site is paramount for designing novel therapeutics. 4-Amino-D,L-benzylsuccinic Acid emerges as a powerful molecular probe for elucidating the active site topology of metalloenzymes, particularly the well-studied zinc-containing protease, Carboxypeptidase A (CPA). This potent competitive inhibitor provides a valuable tool for active site mapping, enabling the characterization of key binding interactions and informing structure-based drug design.
Carboxypeptidase A, a pancreatic exopeptidase, plays a crucial role in protein digestion by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1][2] Its active site is characterized by a deep hydrophobic pocket (S1' subsite) that accommodates the substrate's side chain and a catalytic zinc ion essential for the hydrolytic reaction.[1][2] this compound, a structural analogue of the C-terminal portion of CPA substrates, acts as a competitive inhibitor by binding to the active site and preventing substrate access.[3] Its benzyl (B1604629) group mimics the aromatic side chain of preferred substrates, while the succinic acid moiety interacts with key residues involved in catalysis and binding.
Quantitative Inhibition Data
| Inhibitor | Target Enzyme | Inhibition Parameter | Value (nM) |
| 2-Benzylsuccinic acid | Carboxypeptidase A1 (CPA1) | IC50 | 400 |
| 2-Benzylsuccinic acid | Carboxypeptidase M | IC50 | 50000 |
Table 1: Inhibitory activity of 2-benzylsuccinic acid against Carboxypeptidases. This data provides a reference for the expected potency of this compound.
Experimental Protocols
Protocol 1: Determination of Carboxypeptidase A Inhibition
This protocol outlines a general procedure for determining the inhibitory effect of this compound on Carboxypeptidase A activity using a spectrophotometric assay.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound
-
Substrate: N-(p-Methoxy-phenylazoformyl)-L-phenylalanine (or a similar chromogenic substrate)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Carboxypeptidase A in cold Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the substrate in an appropriate solvent as recommended by the supplier.
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
Varying concentrations of this compound (or DMSO for control)
-
Carboxypeptidase A solution
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 350 nm for N-(p-Methoxy-phenylazoformyl)-L-phenylalanine) at regular intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the enzyme activity (as a percentage of the control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by varying both the substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.
-
Visualizing Molecular Interactions and Workflows
To better understand the processes involved in active site mapping, the following diagrams, generated using the DOT language, illustrate the key concepts.
Figure 1: Simplified signaling pathway of Carboxypeptidase A catalysis and its competitive inhibition.
Figure 2: Experimental workflow for active site mapping using a competitive inhibitor.
Application in Drug Discovery
The use of this compound and similar competitive inhibitors is instrumental in the early stages of drug discovery. By mapping the active site of Carboxypeptidase A, researchers can:
-
Identify key binding interactions: Determine which amino acid residues in the active site are crucial for inhibitor binding.
-
Elucidate the enzyme's mechanism: Gain insights into the catalytic mechanism by observing how inhibitors interfere with substrate binding and turnover.
-
Inform rational drug design: Use the structural information obtained from inhibitor binding studies to design more potent and selective inhibitors with improved pharmacological properties. The design of the blockbuster drug Captopril, an angiotensin-converting enzyme (ACE) inhibitor, was famously inspired by a potent carboxypeptidase A inhibitor.[2]
References
Application Notes and Protocols for 4-Amino-D,L-benzylsuccinic Acid in Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-D,L-benzylsuccinic Acid is a potent competitive inhibitor of Glutamate (B1630785) Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). GCPII is a zinc-dependent metalloenzyme that plays a crucial role in various physiological and pathological processes. It catalyzes the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate.[1][2][3] The inhibition of GCPII is a significant therapeutic strategy for a range of conditions, including neurological disorders such as stroke, neuropathic pain, and schizophrenia, as well as in the imaging and treatment of prostate cancer.[2][4][5][6][7] These application notes provide detailed protocols for utilizing this compound in the development of cell-based assays to screen for and characterize GCPII inhibitors.
Mechanism of Action
In the central nervous system, GCPII modulates glutamatergic neurotransmission by cleaving NAAG, an agonist of type 3 metabotropic glutamate receptors (mGluR3), to produce glutamate. By inhibiting GCPII, this compound prevents the breakdown of NAAG, leading to its accumulation and reduced glutamate levels. This modulation of neurotransmitter levels is the basis for its neuroprotective effects. In the context of prostate cancer, elevated GCPII activity is associated with tumor progression. The glutamate produced by GCPII can activate pro-oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK cascades, promoting cancer cell survival and proliferation.
Data Presentation: Inhibitory Activity of GCPII Inhibitors
The following table summarizes the inhibitory potency of various compounds against GCPII, providing a reference for the expected efficacy of novel inhibitors identified through cell-based assays.
| Compound | IC50 (nM) | Assay Type | Cell Line/Enzyme Source | Reference |
| This compound | [Data not available in provided search results] | - | - | - |
| 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | 0.3 | Fluorescence Polarization | Recombinant Human GCPII | [5] |
| A Modified Xanthene Derivative | 353 ± 24 | Fluorescence-based | Recombinant Human GCPII | [2][4] |
| JHU-242 | 20 | Fluorescence Polarization | Recombinant Human GCPII | [5] |
| Quisqualate | 10,000 | Fluorescence Polarization | Recombinant Human GCPII | [5] |
Signaling Pathway Modulated by GCPII Inhibition
The diagram below illustrates the signaling cascade initiated by GCPII activity in prostate cancer cells and how inhibitors like this compound can intervene.
Caption: GCPII Signaling Pathway in Prostate Cancer.
Experimental Protocols
Protocol 1: Cell-Based GCPII Inhibition Assay Using a Fluorescent Substrate
This protocol describes a method to measure the inhibitory activity of compounds like this compound on GCPII in a cellular context using a fluorogenic substrate.
Materials:
-
LNCaP cells (or other cells endogenously expressing or transfected with GCPII)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom black plates
-
This compound (or other test inhibitors)
-
Fluorescent GCPII substrate (e.g., a fluorescein-labeled dipeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Fluorescence plate reader
Methodology:
-
Cell Seeding:
-
Seed LNCaP cells into a 96-well clear-bottom black plate at a density of 2 x 10^4 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Remove the culture medium from the wells and wash the cells once with the assay buffer.
-
Add 50 µL of the diluted compounds to the respective wells. Include wells with vehicle (e.g., DMSO in assay buffer) as a negative control and a known GCPII inhibitor as a positive control.
-
Incubate the plate at 37°C for 30 minutes to allow for compound entry and binding to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare the fluorescent substrate solution in the assay buffer at a concentration of 2X the final desired concentration.
-
Add 50 µL of the 2X substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by setting the rate of the vehicle control as 100% activity and a no-enzyme (or maximally inhibited) control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Downstream Signaling Pathway Analysis by Western Blot
This protocol outlines the investigation of the downstream effects of GCPII inhibition on key signaling proteins.
Materials:
-
LNCaP cells
-
6-well plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the levels of protein phosphorylation in treated cells to the vehicle control to determine the effect of GCPII inhibition.
-
Experimental Workflow
The following diagram provides a visual representation of the general workflow for a cell-based enzyme inhibition assay.
Caption: General Workflow for a Cell-Based Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput fluorescence polarization assay to identify novel ligands of glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 7. dspace.cuni.cz [dspace.cuni.cz]
Application Notes and Protocols for 4-Amino-D,L-benzylsuccinic Acid in Neuroscience Research
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. As of the current date, there is no established body of research on the direct experimental use of 4-Amino-D,L-benzylsuccinic Acid in the field of neuroscience. The proposed applications are extrapolated from its known function as a potent carboxypeptidase inhibitor and the established roles of carboxypeptidases in the central nervous system.
Introduction
This compound is a potent competitive inhibitor of carboxypeptidases. While its applications in neuroscience are not yet documented, its mechanism of action presents a valuable tool for investigating the roles of specific carboxypeptidases in neural function. Carboxypeptidases are critical enzymes in the post-translational modification of proteins and peptides. [1]In the central nervous system, they are essential for the maturation of neuropeptides from their precursors. [2][3][4][5]Enzymes such as Carboxypeptidase E (CPE) and Glutamate (B1630785) Carboxypeptidase II (GCPII) play significant roles in processes ranging from neuropeptide signaling to the regulation of neurotransmitter levels. [6][7][8]Inhibition of these enzymes is a key area of research for potential therapeutic interventions in neurological disorders. [7][9][10] These notes propose a hypothetical application of this compound to investigate the impact of carboxypeptidase inhibition on neuropeptide processing and synaptic plasticity in primary neuronal cultures.
Hypothetical Application: Investigating the Role of Neuropeptide Processing in Synaptic Plasticity
This protocol outlines a hypothetical experiment to assess how inhibiting neuropeptide maturation with this compound affects long-term potentiation (LTP), a cellular correlate of learning and memory, in cultured hippocampal neurons.
Experimental Protocols
1. Preparation of Primary Hippocampal Neuronal Cultures
-
Objective: To establish a primary culture of hippocampal neurons from embryonic day 18 (E18) rat pups.
-
Materials: E18 rat embryos, dissection medium (Hibernate-E), papain dissociation system, Neurobasal medium supplemented with B27 and GlutaMAX, poly-D-lysine coated plates.
-
Procedure:
-
Dissect hippocampi from E18 rat embryos in chilled dissection medium.
-
Digest the tissue using a papain dissociation system according to the manufacturer's protocol.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated 24-well plates at a density of 2 x 10^5 cells/well in supplemented Neurobasal medium.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Replace half of the medium every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 14 and 21.
-
2. Treatment with this compound
-
Objective: To inhibit carboxypeptidase activity in mature neuronal cultures.
-
Materials: this compound, sterile DMSO, neuronal culture medium.
-
Procedure:
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
On DIV 14, dilute the stock solution in pre-warmed culture medium to final concentrations of 1 µM, 10 µM, and 100 µM. A vehicle control (DMSO) should be prepared at the same final concentration.
-
Replace the existing medium in the neuronal cultures with the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubate the cultures for 24 hours prior to inducing synaptic plasticity.
-
3. Induction of Chemical Long-Term Potentiation (cLTP)
-
Objective: To induce synaptic plasticity in the treated and control neuronal cultures.
-
Materials: Glycine, bicuculline (B1666979), strychnine, tetrodotoxin (B1210768) (TTX), MgCl2-free extracellular solution.
-
Procedure:
-
After the 24-hour incubation with the inhibitor, wash the cells twice with MgCl2-free extracellular solution.
-
Induce cLTP by treating the neurons for 10 minutes with a solution containing 200 µM glycine, 1 µM strychnine, and 20 µM bicuculline in MgCl2-free extracellular solution. A control group should be treated with the same solution containing 1 µM TTX to block synaptic activity.
-
After 10 minutes, wash the cells three times with the original culture medium (containing the inhibitor or vehicle) and return them to the incubator.
-
Allow the cells to incubate for 1 hour for the expression of LTP before proceeding to analysis.
-
4. Analysis of Synaptic Protein Expression by Western Blot
-
Objective: To quantify changes in the expression of key synaptic proteins as a measure of synaptic plasticity.
-
Materials: Lysis buffer (RIPA), protease and phosphatase inhibitors, BCA protein assay kit, primary antibodies (e.g., anti-GluA1, anti-PSD-95), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
After the 1-hour post-cLTP incubation, lyse the cells in RIPA buffer with inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein (20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Data Presentation
Table 1: Hypothetical Quantitative Data on the Effect of this compound on Synaptic Protein Expression Following cLTP Induction
| Treatment Group | This compound (µM) | GluA1 Expression (Normalized to Control) | PSD-95 Expression (Normalized to Control) |
| Control (No cLTP) | Vehicle | 1.00 ± 0.05 | 1.00 ± 0.07 |
| cLTP | Vehicle | 1.85 ± 0.12 | 1.50 ± 0.09 |
| cLTP | 1 | 1.62 ± 0.10 | 1.35 ± 0.08 |
| cLTP | 10 | 1.31 ± 0.09 | 1.15 ± 0.06 |
| cLTP | 100 | 1.05 ± 0.06 | 1.02 ± 0.05 |
Data are presented as mean ± SEM. This is exemplary data and does not reflect real experimental results.
Visualizations
Caption: Hypothesized signaling pathway.
Caption: Hypothetical experimental workflow.
References
- 1. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 2. Neuropeptide-processing carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of carboxypeptidase H by inhibitory and stimulatory mechanisms during neuropeptide precursor processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of carboxypeptidase H by inhibitory and stimulatory mechanisms during neuropeptide precursor processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. Neurotrophic, Gene Regulation, and Cognitive Functions of Carboxypeptidase E-Neurotrophic Factor-α1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer | The EMBO Journal [link.springer.com]
- 9. Johns Hopkins University discloses glutamate carboxypeptidase 2 inhibitors | BioWorld [bioworld.com]
- 10. Inhibition of glutamate-carboxypeptidase-II in dorsolateral prefrontal cortex: potential therapeutic target for neuroinflammatory cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Ki Value of 4-Amino-D,L-benzylsuccinic Acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-D,L-benzylsuccinic acid is a potent competitive inhibitor of carboxypeptidase A, a zinc-containing metalloenzyme crucial in various physiological processes.[1] Understanding the binding affinity of this inhibitor, quantified by the inhibition constant (Ki), is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics targeting this enzyme. This application note provides a detailed protocol for the determination of the Ki value of this compound against carboxypeptidase A, utilizing a continuous spectrophotometric assay.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of carboxypeptidase A. This mode of inhibition involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The inhibitor's structural similarity to the transition state of the natural substrate allows it to occupy the active site with high affinity. The primary "signaling pathway" affected is the direct enzymatic activity of carboxypeptidase A on its substrates.
Caption: Competitive inhibition of Carboxypeptidase A.
Experimental Protocols
Principle
The determination of the Ki value is based on the principles of Michaelis-Menten kinetics and the Cheng-Prusoff equation for competitive inhibition. The enzymatic activity of carboxypeptidase A is measured by monitoring the hydrolysis of a specific substrate, hippuryl-L-phenylalanine, which results in an increase in absorbance at 254 nm. By measuring the initial reaction rates at various substrate and inhibitor concentrations, the Michaelis-Menten constant (Km) and the half-maximal inhibitory concentration (IC50) can be determined. The Ki value is then calculated from these parameters.
Materials and Reagents
-
Carboxypeptidase A (from bovine pancreas)
-
This compound
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader with spectrophotometric capabilities
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of Carboxypeptidase A in cold Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of hippuryl-L-phenylalanine in Tris-HCl buffer.
-
-
Determination of Michaelis-Menten Constant (Km) of the Substrate:
-
Set up a series of reactions in a 96-well plate with a fixed concentration of Carboxypeptidase A and varying concentrations of hippuryl-L-phenylalanine.
-
Initiate the reaction by adding the enzyme.
-
Measure the increase in absorbance at 254 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Determination of IC50 Value of the Inhibitor:
-
Set up a series of reactions with a fixed concentration of Carboxypeptidase A and a fixed concentration of hippuryl-L-phenylalanine (typically at or near the Km value).
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding the enzyme.
-
Measure the initial reaction velocities as described above.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Calculation of the Inhibition Constant (Ki):
-
Use the Cheng-Prusoff equation to calculate the Ki value from the determined IC50 and Km values: Ki = IC50 / (1 + ([S] / Km)) Where:
-
[S] is the concentration of the substrate used in the IC50 determination.
-
Km is the Michaelis-Menten constant of the substrate.
-
-
Experimental Workflow
Caption: Experimental workflow for Ki determination.
Data Presentation
The following tables provide a template for organizing the experimental data. Since a specific Ki value for this compound is not publicly available, representative data is shown for illustrative purposes.
Table 1: Michaelis-Menten Kinetic Parameters for Carboxypeptidase A with Hippuryl-L-phenylalanine
| Parameter | Value |
| Km | [Insert experimentally determined value] µM |
| Vmax | [Insert experimentally determined value] µmol/min |
Table 2: Inhibition of Carboxypeptidase A by this compound
| Parameter | Value |
| IC50 | [Insert experimentally determined value] µM |
| Ki | [Insert calculated value] µM |
| Inhibition Type | Competitive |
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate determination of the Ki value of this compound against carboxypeptidase A. The provided methodologies and data presentation formats are intended to guide researchers in obtaining reliable and reproducible results, which are essential for the evaluation of this compound's inhibitory potency and its potential as a therapeutic agent.
References
Application Notes and Protocols for the Analytical Detection of 4-Amino-D,L-benzylsuccinic Acid
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of 4-Amino-D,L-benzylsuccinic Acid is crucial for various applications, including pharmacokinetic studies, metabolism research, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following table summarizes the expected quantitative data for the analytical methods described. These values are based on typical performance for the analysis of similar amino acid compounds and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | HPLC-Fluorescence (OPA Derivatization) | LC-MS/MS (Derivatization) | GC-MS (Silylation) |
| Limit of Detection (LOD) | 2.5 - 12 ng/mL[1] | Picomole range[2][3][4] | Sub-femtomole to attomole range[5][6] | ~1 fmol[7] |
| Limit of Quantification (LOQ) | 8 - 12 ng/mL[1] | Low picomole range | Femtomole range | Low femtomole range |
| Linearity (r²) | >0.99[1] | >0.99 | >0.998[8] | >0.99 |
| Precision (RSD) | <15% | <10%[9] | <15% | <15% |
| Recovery | 98 - 102%[1] | 91 - 108%[9] | Typically >85% | Typically >80% |
Experimental Protocols
HPLC with UV and Fluorescence Detection
This protocol describes the analysis of this compound by HPLC. Due to the presence of an aromatic ring, the compound exhibits inherent UV absorbance. For enhanced sensitivity, a pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for fluorescence detection is also detailed.
A. HPLC with UV Detection (Underivatized)
This method is suitable for samples with relatively high concentrations of the analyte.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound standard
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of acid or base to aid dissolution).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample by dissolving it in the mobile phase A and filtering through a 0.45 µm filter.
-
Set the HPLC conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 257 nm (based on phenylalanine absorbance)[10]
-
Gradient elution: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Inject the standards and samples and record the chromatograms.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
B. HPLC with Fluorescence Detection (OPA Derivatization)
This method offers higher sensitivity and is suitable for trace analysis.
-
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Mobile Phase A: 30 mmol/L potassium dihydrogen phosphate (B84403) buffer with 0.4% tetrahydrofuran, pH 7.0[9]
-
Mobile Phase B: 50% Acetonitrile in water[9]
-
o-phthalaldehyde (OPA) derivatization reagent (prepared by dissolving OPA and a thiol, such as 2-mercaptoethanol, in a borate (B1201080) buffer)[2][4]
-
-
Procedure:
-
Prepare standards and samples as described for UV detection.
-
To 100 µL of each standard and sample, add 100 µL of OPA reagent and mix well.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Inject the derivatized solution into the HPLC system.
-
Set the HPLC conditions:
-
Quantify the analyte as described for UV detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity and is the method of choice for complex matrices. Derivatization can be employed to improve chromatographic retention and ionization efficiency.
-
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 or HILIC column
-
-
Reagents:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Derivatization reagent (e.g., 1-bromobutane)[8]
-
-
Procedure:
-
Derivatization (optional but recommended):
-
Set the LC-MS/MS conditions:
-
A suitable gradient elution to separate the analyte.
-
Optimize the mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) for this compound by infusing a standard solution.
-
Set up a Multiple Reaction Monitoring (MRM) method using a precursor ion (the molecular ion of the derivatized or underivatized analyte) and a characteristic product ion.
-
-
Inject the standards and samples and acquire the data.
-
Quantify the analyte using the peak area from the MRM chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization to make the amino acid volatile. Silylation is a common and effective method.
-
Instrumentation:
-
GC-MS system
-
A non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane)[11]
-
-
Reagents:
-
Silylation reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)[12]
-
Anhydrous solvent (e.g., acetonitrile)
-
-
Procedure:
-
Derivatization:
-
Set the GC-MS conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 300 °C) to elute the derivatized analyte.
-
Mass spectrometer in Selected Ion Monitoring (SIM) or full scan mode. For quantification, SIM mode using characteristic ions of the derivatized analyte is preferred.
-
-
Inject the derivatized sample.
-
Quantify the analyte using the peak area of the selected ion.
-
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. nbinno.com [nbinno.com]
- 5. Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics [jstage.jst.go.jp]
- 6. Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hou.usra.edu [hou.usra.edu]
- 8. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 13. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
Application Notes and Protocols: Co-crystallization of 4-Amino-D,L-benzylsuccinic Acid with Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-D,L-benzylsuccinic acid is a potent competitive inhibitor of carboxypeptidases.[1] These enzymes play a crucial role in a variety of physiological processes by cleaving C-terminal amino acid residues from proteins and peptides.[2][3] Their involvement in pathways regulating neuroendocrine and vasoactive peptides makes them significant targets in drug discovery.[2][3] Understanding the precise binding mechanism of inhibitors like this compound is paramount for the rational design of novel therapeutics. Co-crystallization of this inhibitor with its target carboxypeptidases, followed by X-ray crystallography, provides atomic-level insights into the protein-ligand interactions that drive inhibition.
These application notes provide a comprehensive guide to the co-crystallization of this compound with its primary target enzymes, the carboxypeptidases. The protocols are based on established methodologies for crystallizing carboxypeptidases with similar inhibitors, such as L-benzylsuccinic acid.[4][5][6][7][8]
Target Enzymes
The primary targets for this compound are members of the carboxypeptidase family. Several specific carboxypeptidases have been successfully co-crystallized with the closely related inhibitor, L-benzylsuccinic acid, and are therefore excellent candidates for co-crystallization studies with the 4-amino derivative. These include:
-
Carboxypeptidase A (CPA): A well-characterized digestive enzyme.[5]
-
Procarboxypeptidase A2 (PCPA2): The zymogen form of CPA2.[4][6]
-
Carboxypeptidase T (CpT): A microbial carboxypeptidase.[7]
-
Glutamate Carboxypeptidase II (GCPII): Also known as Prostate-Specific Membrane Antigen (PSMA), a key enzyme in the nervous system.[8]
Quantitative Data
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| D-benzylsuccinic acid | Carboxypeptidase A | 4.5 x 10-7 M |
Table 1: Inhibitory constant of D-benzylsuccinic acid against Carboxypeptidase A. This value is presented as a proxy for the expected affinity of this compound.[9]
Experimental Protocols
The following protocols provide a generalized framework for the co-crystallization of this compound with a target carboxypeptidase. Optimization of specific parameters such as buffer composition, pH, temperature, and precipitant concentration will be necessary for each specific enzyme.
Protocol 1: Protein Purification and Preparation
-
Expression and Purification: Express the target carboxypeptidase using a suitable system (e.g., E. coli, insect cells, or mammalian cells). Purify the protein to >95% homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
-
Purity and Concentration: Verify protein purity by SDS-PAGE. Determine the protein concentration using a reliable method, such as UV absorbance at 280 nm or a Bradford assay.
-
Buffer Exchange and Final Concentration: Exchange the purified protein into a low-salt buffer suitable for crystallization (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5-8.0). Concentrate the protein to a final concentration of 5-15 mg/mL.
Protocol 2: Preparation of Inhibitor Stock Solution
-
Dissolution: Dissolve this compound in distilled water or a compatible buffer to a high concentration (e.g., 40 mM).
-
pH Adjustment: Adjust the pH of the inhibitor solution to match the pH of the protein solution (typically pH 7.5-8.0) using a dilute solution of NaOH or HCl. This is crucial to prevent pH shock when mixing with the protein.
-
Storage: Store the inhibitor stock solution at -20°C until use.
Protocol 3: Co-crystallization using Hanging Drop Vapor Diffusion
-
Complex Formation: Prepare the protein-inhibitor complex by mixing the purified protein solution with the inhibitor stock solution. A typical starting point is a 1:10 molar ratio of protein to inhibitor. Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
Crystallization Screening: Use commercially available crystallization screens to identify initial crystallization conditions. These screens provide a wide range of precipitants, buffers, and salts.
-
Hanging Drop Setup:
-
Pipette 1 µL of the protein-inhibitor complex onto a siliconized glass coverslip.
-
Pipette 1 µL of the reservoir solution from the crystallization screen onto the drop of the complex.
-
Invert the coverslip and seal the well of the crystallization plate containing 500 µL of the reservoir solution.
-
-
Incubation: Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.
-
Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks using a microscope.
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and inhibitor, as well as the pH of the buffer.
Visualizations
Signaling Pathway
Carboxypeptidases are involved in numerous signaling pathways through the processing of peptide hormones and neuropeptides. The diagram below illustrates the role of Carboxypeptidase E (CPE) in the maturation of neuropeptides and its subsequent impact on downstream signaling pathways like ERK and AKT, which are involved in neuroprotection.[10][11]
Caption: Role of Carboxypeptidase E in neuropeptide processing and signaling.
Experimental Workflow
The following diagram outlines the key steps in the co-crystallization of this compound with a target carboxypeptidase.
Caption: Workflow for co-crystallization and structure determination.
References
- 1. scbt.com [scbt.com]
- 2. Carboxyterminal protein processing in health and disease: key actors and emerging technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The three‐dimensional structure of human procarboxypeptidase A2. Deciphering the basis of the inhibition, activation and intrinsic activity of the zymogen | The EMBO Journal [link.springer.com]
- 5. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 4duk - Carboxypeptidase T with L-BENZYLSUCCINIC ACID - Summary - Protein Data Bank Japan [pdbj.org]
- 8. Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Crystallography in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting carboxypeptidase E: properties, functions and pathophysiological roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissecting carboxypeptidase E: properties, functions and pathophysiological roles in disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-Amino-D,L-benzylsuccinic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-D,L-benzylsuccinic Acid is a potent competitive inhibitor of carboxypeptidases, a class of zinc-dependent metalloenzymes crucial in various physiological processes, including protein digestion and peptide hormone maturation.[1] The inhibition of specific carboxypeptidases is a promising therapeutic strategy for various diseases. High-throughput screening (HTS) is a critical tool in drug discovery for identifying and characterizing enzyme inhibitors from large compound libraries.[2] These application notes provide a comprehensive guide to utilizing this compound and its analogs in HTS campaigns targeting carboxypeptidases.
Mechanism of Action
Carboxypeptidases function by hydrolyzing the C-terminal peptide bond of proteins and peptides.[3] The catalytic mechanism of carboxypeptidase A, a well-studied member of this family, involves a zinc ion at the active site that coordinates with the carbonyl oxygen of the scissile peptide bond. Key amino acid residues, such as Glu-270, act as a general base to activate a water molecule for nucleophilic attack on the carbonyl carbon.[4][5] Competitive inhibitors like this compound bind to the active site, preventing substrate binding and subsequent hydrolysis.
Data Presentation
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference Compound |
| 2-Benzylsuccinic acid | Carboxypeptidase A1 | Enzymatic Assay | 400.0 | Yes |
Note: This data is for 2-Benzylsuccinic acid and is provided as a representative example. Actual IC50 values for this compound may vary and should be determined experimentally.[6]
Experimental Protocols
A fluorescence-based assay is a common and effective method for high-throughput screening of carboxypeptidase inhibitors.[7][8][9] The following protocol is a generalized fluorescence resonance energy transfer (FRET)-based assay that can be adapted for screening inhibitors like this compound against carboxypeptidase A.
Protocol: Fluorescence Resonance Energy Transfer (FRET)-Based High-Throughput Screening Assay for Carboxypeptidase A Inhibitors
1. Principle:
This assay utilizes a FRET-based peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by carboxypeptidase A, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. Inhibitors of the enzyme will prevent this cleavage, resulting in a low fluorescence signal.
2. Materials and Reagents:
-
Carboxypeptidase A (bovine pancreas)
-
FRET peptide substrate (e.g., Dabcyl-GABA-Ala-Ala-Phe-EDANS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
This compound (or other test compounds)
-
Positive Control Inhibitor (e.g., 2-Benzylsuccinic acid)
-
Dimethyl Sulfoxide (DMSO)
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader
3. Experimental Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound and other test compounds in 100% DMSO.
-
Create a dilution series of the compounds in DMSO.
-
For the HTS, typically a final concentration range of 10 µM to 100 µM is used for primary screening.
-
-
Assay Protocol:
-
Add 2 µL of the diluted test compounds or controls (DMSO for negative control, 2-Benzylsuccinic acid for positive control) to the wells of a 384-well plate.
-
Add 18 µL of Carboxypeptidase A solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the FRET peptide substrate solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore-quencher pair (e.g., Ex/Em = 340/490 nm for EDANS/Dabcyl).
-
4. Data Analysis:
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank)] * 100
-
The "Blank" contains all reagents except the enzyme.
-
-
Determine IC50 Values:
-
For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Signaling Pathway of Carboxypeptidase A Inhibition
References
- 1. scbt.com [scbt.com]
- 2. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 4. collab.its.virginia.edu [collab.its.virginia.edu]
- 5. 6 carboxypeptidase mechanism | PPT [slideshare.net]
- 6. Carboxypeptidase A1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fluorometric Method of Measuring Carboxypeptidase Activities for Angiotensin II and Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Probes for Imaging Basic Carboxypeptidase Activity in Living Cells with High Intracellular Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 4-Amino-D,L-benzylsuccinic Acid Stock Solutions for Assays
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of 4-Amino-D,L-benzylsuccinic Acid, a competitive inhibitor of carboxypeptidases. Proper preparation and storage of stock solutions are critical for obtaining accurate and reproducible results in enzymatic and cell-based assays. This guide outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to ensure the stability and efficacy of the compound.
Introduction
This compound is a chemical compound frequently utilized in research as a potent and competitive inhibitor of carboxypeptidases, particularly carboxypeptidase A (CPA).[1] Carboxypeptidases are metalloenzymes that play crucial roles in various physiological processes, including protein digestion, hormone processing, and neuropeptide maturation. Their dysregulation has been implicated in several diseases, including cancer. The overexpression of carboxypeptidase A4 (CPA4), for instance, has been associated with the progression and aggressiveness of several cancers by disrupting cellular signaling pathways such as PI3K-AKT-mTOR and STAT3-ERK.[2] Accurate and consistent preparation of inhibitor stock solutions is paramount for studying the effects of these compounds on enzyme kinetics and cellular functions.
Materials and Reagents
-
This compound (Molecular Weight: 223.23 g/mol )[1]
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Methanol, anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative parameters for the preparation of this compound stock solutions.
| Parameter | Recommended Value | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | The compound is slightly soluble in DMSO and Methanol.[3] Sonication may be required for complete dissolution. |
| Recommended Stock Concentration | 10 mM | A 10 mM stock solution is a common starting point for many inhibitors and allows for convenient dilution to working concentrations. |
| Storage Temperature (Solid) | 2-8°C or Room Temperature | Refer to the manufacturer's certificate of analysis for specific storage recommendations.[1][3] |
| Storage Temperature (Stock Solution) | -20°C (short-term) or -80°C (long-term) | Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. |
| Typical Working Concentration | Varies by assay (e.g., 1-100 µM for CPA assays) | The optimal working concentration should be determined empirically for each specific assay and cell type. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 223.23 g/mol x 1000 mg/g = 2.23 mg
-
Weigh the compound: Accurately weigh 2.23 mg of this compound using a calibrated analytical balance.
-
Dissolution: a. Transfer the weighed compound into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes. d. If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.
-
Storage: a. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Assays
Working solutions should be prepared fresh from the stock solution for each experiment.
Procedure:
-
Determine the final desired concentration: The optimal working concentration will depend on the specific assay. For carboxypeptidase A inhibition assays, a typical starting range is 1-100 µM.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentration.
-
DMSO Concentration Control: For cell-based assays, it is crucial to maintain a low final concentration of DMSO to avoid solvent-induced toxicity. The final DMSO concentration should typically be kept below 0.5% (v/v). Ensure that the vehicle control (cells treated with solvent only) contains the same final concentration of DMSO as the experimental samples.
Visualizations
The following diagrams illustrate the experimental workflow for stock solution preparation and a representative signaling pathway involving carboxypeptidase A.
Caption: Workflow for the preparation of this compound stock solution.
Caption: Inhibition of the CPA4-mediated PI3K/Akt/mTOR signaling pathway.
Conclusion
The protocols and information provided in this application note are intended to serve as a comprehensive guide for researchers utilizing this compound in their studies. Adherence to these guidelines for the preparation and storage of stock solutions will contribute to the reliability and reproducibility of experimental outcomes. The optimal conditions should always be determined empirically for each specific experimental setup.
References
Application Notes and Protocols: 4-Amino-D,L-benzylsuccinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-D,L-benzylsuccinic Acid is a synthetic amino acid derivative with significant potential in medicinal chemistry, primarily as a competitive inhibitor of carboxypeptidases.[1][2] Its structural similarity to the C-terminal end of peptide substrates allows it to bind to the active site of these zinc-containing metalloenzymes, making it a valuable tool for studying their function and a promising scaffold for the development of therapeutic agents. This document provides an overview of its applications, quantitative data on related compounds, and detailed protocols for its synthesis and enzymatic assays.
Carboxypeptidases are a class of exopeptidases that cleave the C-terminal amino acid residue from a polypeptide chain. They are involved in a wide range of physiological processes, from digestion to the maturation of peptide hormones and neuropeptides. Their dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. As such, inhibitors of carboxypeptidases are of significant interest in drug discovery.
Biological Activity and Applications
The primary application of this compound and its analogs in medicinal chemistry stems from their ability to inhibit carboxypeptidases. The benzyl (B1604629) group of the molecule is thought to interact with the hydrophobic S1' pocket of the enzyme's active site, while the succinic acid moiety coordinates with the catalytic zinc ion and other active site residues.
-
Modulating Neuropeptide and Hormone Levels: By inhibiting carboxypeptidases involved in the processing of prohormones and proneuropeptides, these inhibitors can alter the levels of active peptides, with potential applications in metabolic and endocrine disorders.
-
Cancer Therapy: Some carboxypeptidases are overexpressed in the tumor microenvironment and are involved in tumor growth, invasion, and metastasis. Their inhibition presents a potential anti-cancer strategy.
-
Neurodegenerative Diseases: Carboxypeptidases play a role in the processing of peptides in the central nervous system, and their inhibitors are being explored for their potential in treating neurodegenerative conditions.
Quantitative Data: Carboxypeptidase Inhibition by Benzylsuccinic Acid Derivatives
The following tables summarize the inhibitory activity of 2-benzylsuccinic acid and related compounds against various carboxypeptidases. This data serves as a reference for the expected potency of this compound and other derivatives.
Table 1: Inhibition of Carboxypeptidase A (CPA) by Benzylsuccinic Acid and Analogs
| Compound | Inhibition Constant (K_i) | IC_50 | Target Enzyme | Reference |
| (2RS)-2-Benzylsuccinic acid | - | 400.0 nM | Carboxypeptidase A1 | [4] |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 µM | - | Carboxypeptidase A | [3] |
| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 µM | - | Carboxypeptidase A | [3] |
Table 2: Inhibition of Other Carboxypeptidases by 2-Benzylsuccinic Acid
| Compound | IC_50 | Target Enzyme | Reference |
| 2-Benzylsuccinic acid | 50000.0 nM | Carboxypeptidase M | [6] |
Experimental Protocols
Protocol 1: Plausible Synthesis of this compound
This protocol outlines a plausible two-step synthetic route for this compound, starting from the commercially available D,L-benzylsuccinic acid. The procedure involves nitration of the aromatic ring followed by reduction of the nitro group to an amine.
Step 1: Synthesis of 4-Nitro-D,L-benzylsuccinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 2.08 g (10 mmol) of D,L-benzylsuccinic acid to the cooled sulfuric acid with constant stirring, ensuring the temperature does not rise above 5°C.
-
Nitration: Prepare a nitrating mixture by slowly adding 0.7 mL (10 mmol) of concentrated nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the solution of benzylsuccinic acid over 30 minutes, maintaining the temperature at 0-5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. The solid precipitate of 4-Nitro-D,L-benzylsuccinic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, suspend 2.53 g (10 mmol) of 4-Nitro-D,L-benzylsuccinic acid in 50 mL of ethanol.
-
Reduction: Add 5 g of tin (Sn) powder to the suspension. Heat the mixture to reflux.
-
Acidification: Slowly add 20 mL of concentrated hydrochloric acid dropwise through the condenser. The reaction is exothermic. Continue refluxing for 4 hours after the addition is complete.
-
Work-up: Cool the reaction mixture and filter to remove any unreacted tin. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a minimum amount of hot water and neutralize with a saturated solution of sodium bicarbonate to precipitate the this compound. Collect the solid by filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture to obtain the pure product.
Protocol 2: In Vitro Carboxypeptidase A Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of this compound against bovine pancreatic Carboxypeptidase A (CPA) using a spectrophotometric assay.
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 0.5 M NaCl
-
This compound (inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 254 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CPA in cold Tris-HCl buffer.
-
Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in Tris-HCl buffer to achieve the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
Inhibitor solution at various concentrations (or buffer for the control)
-
Enzyme solution (CPA)
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 254 nm over time using a microplate reader. The hydrolysis of hippuryl-L-phenylalanine to hippuric acid and L-phenylalanine results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC_50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (K_i), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Visualizations
Caption: Workflow for Carboxypeptidase Inhibition Assay.
Caption: Inhibition of Neuropeptide Processing by a Carboxypeptidase Inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase A1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carboxypeptidase M Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
solubility issues of 4-Amino-D,L-benzylsuccinic Acid in biological buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Amino-D,L-benzylsuccinic Acid in biological buffers.
Understanding the Solubility Challenges
This compound is a zwitterionic compound, meaning it possesses both acidic (carboxylic acid) and basic (amino) functional groups. This characteristic makes its aqueous solubility highly dependent on the pH of the solution. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, the compound's solubility is at its minimum. Adjusting the pH away from the pI can significantly increase solubility.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is provided below.
| Property | Value | Source/Note |
| Molecular Formula | C₁₁H₁₃NO₄ | --- |
| Molecular Weight | 223.23 g/mol | --- |
| Appearance | White to light brown solid | [1] |
| pKa₁ (Carboxylic Acid) | ~4.1 | Estimated based on benzylsuccinic acid[2] |
| pKa₂ (Carboxylic Acid) | ~5.5 | Estimated |
| pKa₃ (Amino Group) | ~4.5 | Estimated based on aniline (B41778) derivatives |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | [1] |
Troubleshooting Guide for Solubility Issues
If you are encountering difficulties in dissolving this compound in your biological buffer, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for solubilizing this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not dissolving in my phosphate-buffered saline (PBS) at pH 7.4?
While a pH of 7.4 is significantly above the estimated isoelectric point, the intrinsic solubility of the compound might still be low. If you are trying to dissolve a high concentration, you may exceed its solubility limit even at a favorable pH.
Recommended Actions:
-
Try heating the solution gently: A slight increase in temperature can sometimes improve solubility.
-
Sonication: Applying ultrasonic waves can help to break down solid particles and enhance dissolution.
-
Start with a smaller amount: Determine the approximate solubility limit in your buffer by starting with a low concentration and gradually increasing it.
Q2: I need to prepare a stock solution. What is the best solvent to use?
Dimethyl sulfoxide (B87167) (DMSO) is a good choice for preparing a concentrated stock solution. The compound is reported to be slightly soluble in DMSO, which is generally sufficient for creating a stock that can then be diluted into your aqueous biological buffer.
Q3: What is the isoelectric point (pI) of this compound and why is it important?
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For zwitterionic compounds like this compound, solubility is at its minimum at the pI. By adjusting the pH of the buffer away from the pI, you can increase the compound's solubility. The estimated pI for this compound is around 4.3.
Caption: pH-dependent ionization and solubility of this compound.
Q4: Are there any alternative methods to improve solubility if pH adjustment and co-solvents are not suitable for my experiment?
Yes, the use of cyclodextrins can be an effective strategy. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that have enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Experimental Protocols
Protocol 1: pH Adjustment for Enhanced Solubility
-
Prepare the desired biological buffer (e.g., phosphate, TRIS, HEPES) at the intended concentration.
-
Slowly add the solid this compound to the buffer while stirring vigorously.
-
If the compound does not dissolve, check the pH of the suspension.
-
To dissolve in an acidic buffer, slowly add small aliquots of 0.1 M HCl to lower the pH to below 4.
-
To dissolve in a basic buffer, slowly add small aliquots of 0.1 M NaOH to raise the pH to above 6.
-
Monitor the pH continuously and stir until the compound is fully dissolved.
-
Adjust the final volume with the buffer.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Weigh out the desired amount of this compound.
-
Add a minimal amount of 100% DMSO to the solid to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently warm and/or sonicate the mixture to ensure the compound is fully dissolved.
-
For use in an experiment, add the stock solution dropwise to the vigorously stirring biological buffer to the desired final concentration.
-
Important: Ensure that the final concentration of the co-solvent (e.g., DMSO) in your experimental setup is low enough to not affect the biological system. A final concentration of less than 0.5% is generally recommended.
References
Technical Support Center: 4-Amino-D,L-benzylsuccinic Acid (4-ADBSA) Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 4-Amino-D,L-benzylsuccinic Acid (4-ADBSA) in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of 4-ADBSA solutions.
Issue 1: My 4-ADBSA solution is changing color (e.g., turning yellow or brown).
-
Probable Cause: This is likely due to oxidation of the aromatic amino group in the 4-ADBSA molecule. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Solutions:
-
Minimize Oxygen Exposure: Prepare solutions using de-gassed solvents. Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.
-
Protect from Light: Store the solution in amber-colored vials or wrap the container with aluminum foil to prevent photodegradation. Aromatic amines can be light-sensitive, and exposure to UV or even ambient light can catalyze oxidation.
-
Use of Antioxidants: Consider adding an antioxidant to the formulation. Refer to the Stabilization Strategies section for more details.
-
Chelating Agents: If metal ion contamination is suspected (e.g., from glassware or reagents), add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions and prevent them from catalyzing oxidation.
-
Issue 2: I'm observing a decrease in the potency or concentration of my 4-ADBSA solution over time.
-
Probable Cause: This can be caused by chemical degradation of the 4-ADBSA molecule. The primary degradation pathways to consider are hydrolysis and oxidation.
-
Solutions:
-
pH Optimization: The stability of compounds with amino and carboxylic acid groups is often pH-dependent. Conduct a pH stability study to determine the optimal pH range for your 4-ADBSA solution. Generally, a slightly acidic to neutral pH may be a good starting point to investigate.
-
Temperature Control: Store the solution at recommended low temperatures (e.g., 2-8°C) to slow down the rate of degradation reactions. Avoid freeze-thaw cycles if possible, as this can also affect stability.
-
Address Oxidation: As with color change, oxidation can lead to a loss of the parent compound. Implement the strategies mentioned in "Issue 1" to mitigate oxidative degradation.
-
Confirm Analytical Method Stability: Ensure that the analytical method used to measure the concentration of 4-ADBSA is stability-indicating, meaning it can distinguish the intact drug from its degradation products.
-
Issue 3: I'm seeing precipitate form in my 4-ADBSA solution.
-
Probable Cause: Precipitation can occur due to several factors, including changes in pH that affect solubility, exceeding the solubility limit of 4-ADBSA, or the formation of insoluble degradation products. The solubility of amino acids is often lowest at their isoelectric point.
-
Solutions:
-
pH Control: Ensure the pH of the solution is maintained within a range where 4-ADBSA is sufficiently soluble. Use a suitable buffer system to control the pH.
-
Solubility Enhancement: If the concentration of 4-ADBSA is high, consider using a co-solvent or a solubilizing agent like a cyclodextrin (B1172386) to improve its solubility.
-
Temperature Effects: Check if the precipitation is temperature-dependent. Some compounds are less soluble at lower temperatures. If storing at low temperatures, ensure the concentration is below the solubility limit at that temperature.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. This information will help in identifying the root cause of the instability.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 4-ADBSA in an aqueous solution?
A1: The main factors influencing the stability of 4-ADBSA in aqueous solutions are pH, temperature, light, and the presence of oxygen. The aromatic amine and carboxylic acid functional groups in the molecule are susceptible to chemical reactions under certain conditions.
Q2: What are the potential degradation pathways for 4-ADBSA?
A2: The most likely degradation pathways for 4-ADBSA are:
-
Oxidation: The aminobenzyl moiety is prone to oxidation, which can lead to the formation of colored degradants and a loss of potency.
-
Hydrolysis: The succinic acid part of the molecule, particularly if it were in an ester or amide form, would be susceptible to hydrolysis. While the dicarboxylic acid itself is stable, reactions at these sites under certain conditions cannot be ruled out without specific studies.
-
Photodegradation: Aromatic amines can be sensitive to light, which can trigger degradation reactions.
Q3: What is the optimal pH for storing aqueous solutions of 4-ADBSA?
A3: The optimal pH for storing 4-ADBSA solutions has not been definitively reported in the literature. However, for compounds with both amino and carboxylic acid groups, stability is often greatest in the slightly acidic to neutral pH range. It is highly recommended to perform a pH stability study for your specific formulation to identify the pH of maximum stability.
Q4: How should I store my 4-ADBSA solutions to ensure maximum stability?
A4: For optimal stability, it is recommended to:
-
Store solutions at refrigerated temperatures (2-8°C).
-
Protect solutions from light by using amber vials or by wrapping the container.
-
Minimize exposure to oxygen by using de-gassed solvents and purging the headspace with an inert gas.
-
Maintain the pH of the solution at its determined optimum using a suitable buffer.
Q5: Can I use antioxidants to improve the stability of my 4-ADBSA solution?
A5: Yes, antioxidants can be effective in preventing oxidative degradation of the aromatic amine group. Common antioxidants used in pharmaceutical formulations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). The choice and concentration of the antioxidant should be optimized for your specific formulation.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of 4-ADBSA based on its chemical structure.
Technical Support Center: Optimizing 4-Amino-D,L-benzylsuccinic Acid Concentration in Carboxypeptidase A Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Amino-D,L-benzylsuccinic Acid as a competitive inhibitor in Carboxypeptidase A (CPA) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a potent, competitive inhibitor of carboxypeptidase A (CPA).[1] Its primary application in a research setting is to study the structure, function, and catalytic mechanism of CPA, and to serve as a tool in the development of novel therapeutic agents targeting this enzyme.
Q2: What is the mechanism of inhibition of Carboxypeptidase A by this compound?
This compound acts as a competitive inhibitor.[1] This means it structurally resembles the natural substrate of CPA and binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.[2][3][4] This inhibition is reversible, and its effect can be overcome by increasing the substrate concentration.[5]
Q3: What is a typical starting concentration range for this compound in a CPA assay?
Q4: How should I prepare and store this compound?
This compound is typically a solid.[7] For experimental use, it should be dissolved in a suitable solvent, such as DMSO or methanol, to create a stock solution.[7] The stock solution should then be diluted in the assay buffer to the desired final concentrations. It is recommended to store the solid compound at 2-8°C.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition observed | Inhibitor concentration is too low. | Increase the concentration of this compound. Perform a dose-response experiment to determine the IC50. |
| Substrate concentration is too high, outcompeting the inhibitor. | If possible, use a substrate concentration at or below the Km value to increase the apparent potency of the competitive inhibitor.[3] | |
| Inactive inhibitor. | Ensure the inhibitor has been stored correctly and prepare fresh stock solutions. Check for any precipitation in the stock solution. | |
| Incorrect assay conditions (pH, temperature). | Verify that the assay buffer pH and temperature are optimal for both enzyme activity and inhibitor binding. The standard CPA assay is typically performed at pH 7.5 and 25°C.[8][9] | |
| High background signal | Substrate instability or non-enzymatic hydrolysis. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. |
| Contaminated reagents. | Use high-purity reagents and freshly prepared buffers. | |
| Inconsistent results between replicates | Pipetting errors. | Ensure accurate and consistent pipetting, especially for small volumes of inhibitor and enzyme. Use calibrated pipettes. |
| Incomplete mixing of reagents. | Gently mix the contents of each well or cuvette thoroughly after adding each reagent. | |
| Inhibitor precipitation at high concentrations. | Check the solubility of this compound in your assay buffer. If precipitation is observed, consider using a lower concentration or adding a small amount of a co-solvent (ensure the co-solvent does not affect enzyme activity). | |
| Observed inhibition is not dose-dependent | Inhibitor has reached its solubility limit in the assay buffer. | Determine the solubility of the inhibitor in your assay buffer and ensure all tested concentrations are below this limit. |
| Complex inhibition kinetics (e.g., tight-binding). | If the inhibitor is very potent (low nanomolar Ki), standard Michaelis-Menten kinetics may not apply. Specialized assays and data analysis methods for tight-binding inhibitors may be required.[10] |
Quantitative Data
Due to the limited availability of a published Ki value for this compound, the following table provides data for a structurally similar and equipotent competitive inhibitor of Carboxypeptidase A. This data can be used as a reference for designing initial experiments.
| Inhibitor | Enzyme | Ki (µM) | Inhibition Type |
| (2RS)-2-benzyl-3-phosphonopropionic acid | Carboxypeptidase A | 0.22 ± 0.05 | Competitive |
Data sourced from:[6]
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol is designed for a 96-well plate format to determine the concentration of this compound that inhibits 50% of Carboxypeptidase A activity (IC50).
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound
-
Hippuryl-L-phenylalanine (substrate)
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
DMSO or Methanol (for inhibitor stock solution)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 254 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of Carboxypeptidase A in cold 10% LiCl.[8] The final concentration in the assay should be determined empirically to yield a linear reaction rate.
-
Prepare a 1.0 mM solution of Hippuryl-L-phenylalanine in the Assay Buffer.[9]
-
-
Set up the Assay Plate:
-
In a 96-well plate, perform serial dilutions of the this compound stock solution with Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a no-inhibitor control.
-
Add a constant amount of Carboxypeptidase A to each well.
-
Include a blank control for each inhibitor concentration containing all components except the enzyme.
-
-
Initiate the Reaction:
-
Start the reaction by adding the Hippuryl-L-phenylalanine solution to all wells.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 254 nm every 30 seconds for 10-15 minutes at 25°C.[11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Ki for this compound
This protocol determines the inhibition constant (Ki) by measuring the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.
Materials:
-
Same as Protocol 1.
Procedure:
-
Perform a Michaelis-Menten Experiment without Inhibitor:
-
Set up a series of reactions with a fixed concentration of Carboxypeptidase A and varying concentrations of Hippuryl-L-phenylalanine (e.g., 0.1x Km to 10x Km).
-
Measure the initial reaction velocities and determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation.
-
-
Perform Michaelis-Menten Experiments with Inhibitor:
-
Repeat the experiment from step 1 in the presence of at least two different fixed concentrations of this compound (e.g., concentrations around the previously determined IC50).
-
-
Data Analysis:
-
Determine the apparent Vmax (Vmax,app) and apparent Km (Km,app) for each inhibitor concentration.
-
For competitive inhibition, Vmax,app should be similar to Vmax, while Km,app will increase with increasing inhibitor concentration.
-
Calculate Ki using the following equation for competitive inhibition: Km,app = Km * (1 + [I]/Ki) where [I] is the concentration of the inhibitor.
-
Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]) to visualize the data and determine Ki.
-
Visualizations
Caption: Experimental workflow for determining the Ki of a competitive inhibitor.
Caption: Competitive inhibition of Carboxypeptidase A.
References
- 1. scbt.com [scbt.com]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 5. Competitive inhibition | Description, Mechanism, Effects, & Examples | Britannica [britannica.com]
- 6. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 75043-31-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. 羧肽酶A酶活检测 [sigmaaldrich.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Carboxypeptidase Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carboxypeptidase inhibition assays. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Background or Noisy Signal
Question: Why am I observing high background noise or a noisy signal in my carboxypeptidase assay?
Answer: High background or a noisy signal can obscure the true enzyme activity and affect the accuracy of your inhibition data. Several factors can contribute to this issue.
-
Substrate Instability/Spontaneous Hydrolysis: Some carboxypeptidase substrates can be unstable and hydrolyze spontaneously in the assay buffer, leading to a high background signal.
-
Troubleshooting:
-
Run a "substrate only" control (assay buffer + substrate, no enzyme) to measure the rate of spontaneous hydrolysis.
-
If the background is high, consider preparing the substrate solution fresh for each experiment.
-
Evaluate the pH and temperature stability of your substrate. Some substrates are more stable under specific conditions.
-
-
-
Contamination of Reagents: Contamination of buffers, enzyme, or substrate with other proteases or compounds that interfere with the detection method can lead to a noisy signal.
-
Troubleshooting:
-
Use high-purity reagents and water.[1]
-
Filter-sterilize buffers to remove any microbial contamination.
-
If using a recombinant enzyme, ensure it is of high purity. Contaminating proteases can be inhibited by adding specific inhibitors, for example, PMSF for serine proteases like trypsin and chymotrypsin.[2]
-
-
-
Assay Detection Issues: For fluorescence-based assays, autofluorescence of the inhibitor or other assay components can contribute to high background. For absorbance-based assays, the inhibitor itself might absorb at the detection wavelength.
-
Troubleshooting:
-
Run a control with the inhibitor and substrate but no enzyme to check for inhibitor interference.
-
If the inhibitor interferes, you may need to use a different detection method or subtract the background signal from the inhibitor control.
-
-
Inconsistent Enzyme Activity
Question: My enzyme activity varies significantly between experiments, or even between replicates in the same experiment. What could be the cause?
Answer: Inconsistent enzyme activity is a common problem that can make it difficult to obtain reliable inhibition data. The stability of the enzyme and the assay conditions are critical.
-
Enzyme Instability: Carboxypeptidases, like all enzymes, can lose activity over time due to improper storage, repeated freeze-thaw cycles, or suboptimal assay conditions.
-
Troubleshooting:
-
Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid multiple freeze-thaw cycles.
-
Prepare fresh enzyme dilutions for each experiment and keep them on ice until use. Do not dilute the enzyme in cold diluent.
-
Ensure the assay buffer components (e.g., pH, ionic strength) are optimal for enzyme stability and activity.[3] The stability of Carboxypeptidase Y, for example, is affected by pH, temperature, and the presence of organic solvents.[3]
-
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated enzyme or inhibitor, can lead to significant variability.
-
Troubleshooting:
-
Ensure pipettes are properly calibrated.
-
Use a master mix for the enzyme and other reagents to minimize pipetting variability between wells.
-
For viscous solutions, consider using reverse pipetting techniques.
-
-
-
Inconsistent Incubation Times and Temperatures: Variations in incubation times or temperature fluctuations can affect the rate of the enzymatic reaction.
-
Troubleshooting:
-
Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay.
-
For endpoint assays, ensure that the reaction is stopped at the same time for all wells. Using a multichannel pipette can help with simultaneous addition of the stop solution.[1]
-
-
Poor or Inconsistent Dose-Response Curves
Question: I am not getting a clear sigmoidal dose-response curve, or the IC50 values are inconsistent. What should I do?
Answer: A well-defined dose-response curve is essential for accurately determining inhibitor potency. Issues with the curve shape or reproducibility often point to problems with the inhibitor or the assay design.
-
Inhibitor Solubility Issues: Poor solubility of the test compound is a frequent cause of inconsistent results. If the inhibitor precipitates in the assay buffer, its effective concentration will be lower and more variable than intended.[4][5]
-
Troubleshooting:
-
Visually inspect the wells for any signs of precipitation.
-
Test the solubility of your inhibitor in the final assay buffer.
-
If solubility is an issue, you may need to use a co-solvent like DMSO. However, be mindful that high concentrations of DMSO can inhibit the enzyme. It's crucial to keep the final DMSO concentration consistent across all wells and as low as possible.[6]
-
Consider modifying the buffer composition, such as lowering the ionic strength, to improve the solubility of hydrophobic compounds.[5][6]
-
-
-
Incorrect Inhibitor Concentration Range: If the concentration range of the inhibitor is too narrow or not centered around the IC50, you will not be able to accurately fit a sigmoidal curve.[7][8]
-
Troubleshooting:
-
Perform a wide range-finding experiment with serial dilutions of the inhibitor (e.g., from nanomolar to high micromolar) to determine the approximate IC50.
-
Once the approximate IC50 is known, perform a more detailed experiment with a narrower range of concentrations centered around the estimated IC50.
-
-
-
"Tight-Binding" Inhibition: If the inhibitor binds to the enzyme with very high affinity (low Ki), the assumption that the free inhibitor concentration is equal to the total inhibitor concentration may no longer be valid. This can lead to a steep dose-response curve and an IC50 that is dependent on the enzyme concentration.[9]
-
Assay Artifacts: Some compounds can interfere with the assay in ways that mimic inhibition, such as by causing protein aggregation or interfering with the detection signal.
-
Troubleshooting:
-
Include appropriate controls to identify potential artifacts. For example, test the inhibitor in the absence of the enzyme to see if it affects the background signal.
-
Consider performing a counterscreen with an unrelated enzyme to check for non-specific inhibition.
-
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for carboxypeptidase inhibition assays.
Table 1: Common Substrates for Different Carboxypeptidases
| Carboxypeptidase | Substrate | Detection Method | Typical Assay Conditions |
| Carboxypeptidase A | Hippuryl-L-phenylalanine | Spectrophotometry (A254nm) | pH 7.5, 25°C[2] |
| N-(4-methoxyphenylazoformyl)-Phe-OH | Spectrophotometry (A350nm) | pH 8.0, 25°C[1] | |
| Carboxypeptidase B | Hippuryl-L-arginine | Spectrophotometry (A254nm) | pH 7.65, 25°C[10][11] |
| Carboxypeptidase N | Hippuryl-L-arginine | HPLC | pH 8.2[12] |
| Hippuryl-L-lysine | HPLC | pH 7.8[12] | |
| p-hydroxybenzoylglycine-L-Arg/Lys | Colorimetry (A506nm) | -[13] | |
| Carboxypeptidase Y | Benzyloxycarbonyl-L-phenylalanyl-L-leucine | Ninhydrin Reaction | pH 6.5, 25°C |
| Acylated peptides, esters, and amides | Varies | pH affects kinetic parameters[14] | |
| Glutamate Carboxypeptidase II | Folate | - | pH 7.4, 37°C[15] |
Table 2: Kinetic Parameters for Selected Carboxypeptidase-Substrate Pairs
| Carboxypeptidase | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Glutamate Carboxypeptidase II | Folate | 0.012 | 1.1318[15] |
Note: Kinetic parameters can vary significantly depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
General Protocol for a Spectrophotometric Carboxypeptidase A Inhibition Assay
This protocol is a generalized example based on the hydrolysis of Hippuryl-L-phenylalanine.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)[2]
-
Test inhibitor
-
DMSO (or other suitable solvent for the inhibitor)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 254 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Tris-HCl buffer and adjust the pH to 7.5 at 25°C.
-
Prepare a stock solution of the substrate, Hippuryl-L-phenylalanine. This may require initial dissolution in a small amount of ethanol (B145695) before dilution in the assay buffer.
-
Prepare a stock solution of Carboxypeptidase A in an appropriate diluent (e.g., 10% LiCl or the assay buffer).[2] Keep the enzyme solution on ice.
-
Prepare a stock solution of the test inhibitor in DMSO.
-
-
Set up the Assay Plate:
-
Add the assay buffer to all wells.
-
Add the desired concentrations of the test inhibitor (or DMSO for the vehicle control) to the appropriate wells.
-
Include a "no enzyme" control (buffer, substrate, and highest concentration of inhibitor) and a "no inhibitor" control (buffer, enzyme, substrate, and DMSO).
-
-
Enzyme Addition and Incubation:
-
Prepare a working solution of Carboxypeptidase A in the assay buffer.
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Mix the plate gently.
-
-
Initiate the Reaction and Read Absorbance:
-
Add the substrate solution to all wells to start the reaction.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 254 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The spectrophotometer should be pre-warmed to 25°C.[2]
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
Experimental Workflow for Carboxypeptidase Inhibition Assay
Caption: A typical workflow for a carboxypeptidase inhibition assay.
Troubleshooting Logic for Inconsistent Dose-Response Curves
Caption: A decision tree for troubleshooting inconsistent dose-response curves.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. Assay of carboxypeptidase N activity in serum by liquid-chromatographic determination of hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carboxypeptidase N: colorimetric assay using a new substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Navigating the Challenges of 4-Amino-D,L-benzylsuccinic Acid Solubility: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the precipitation of 4-Amino-D,L-benzylsuccinic Acid during experiments. Understanding the physicochemical properties of this zwitterionic compound is crucial for its effective use in research, particularly in its role as a carboxypeptidase inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving?
A1: this compound is a zwitterionic molecule, meaning it contains both acidic (carboxylic acid) and basic (amino) functional groups. At its isoelectric point (pI), the net charge of the molecule is zero, leading to strong intermolecular electrostatic interactions and minimal solubility in aqueous solutions. Precipitation is common if the pH of your solvent is close to the pI of the compound.
Q2: What is the isoelectric point (pI) of this compound and why is it important?
Q3: In which solvents is this compound soluble?
A3: Based on available data, it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol, often requiring sonication to aid dissolution.[1] Its solubility in aqueous buffers is highly pH-dependent.
Q4: Can I heat the solution to dissolve the compound?
A4: Gentle heating and sonication can be used to aid dissolution, particularly in organic solvents like DMSO and methanol. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always monitor for any changes in the solution's color or clarity that might indicate degradation.
Troubleshooting Guide: Addressing Precipitation
Issue 1: Precipitation in Aqueous Buffers
-
Root Cause: The pH of the buffer is likely near the isoelectric point (pI) of this compound (estimated around pH 4.25).
-
Solution: Adjust the pH of the buffer.
-
Acidic Conditions: Lower the pH to 2-3 by adding a small amount of a suitable acid (e.g., 0.1 M HCl). At this pH, the amino group will be protonated (-NH3+), and the carboxylic acid groups will be largely protonated (-COOH), resulting in a net positive charge and increased solubility.
-
Basic Conditions: Increase the pH to 8-9 by adding a small amount of a suitable base (e.g., 0.1 M NaOH). At this pH, the carboxylic acid groups will be deprotonated (-COO-), and the amino group will be neutral (-NH2), resulting in a net negative charge and increased solubility.
-
Issue 2: Compound Crashes Out of Solution After Initial Dissolution in Organic Solvent and Dilution in Aqueous Buffer
-
Root Cause: The final pH of the aqueous buffer after adding the dissolved compound (likely in an acidic or basic stock solution) is close to the pI.
-
Solution:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO) or a pH-adjusted aqueous solution (e.g., pH 2 or pH 9).
-
When diluting the stock solution into your final aqueous buffer, ensure the final pH of the mixture remains well outside the pI range. You may need to pre-adjust the pH of the dilution buffer to accommodate the pH of the stock solution.
-
Issue 3: Slow Dissolution in Organic Solvents (DMSO, Methanol)
-
Root Cause: The compound may have low intrinsic solubility even in these solvents.
-
Solution:
-
Sonication: Use a sonicator bath to provide energy to break up the crystal lattice and facilitate dissolution.
-
Gentle Warming: Warm the solution gently (e.g., to 30-40°C) while stirring. Avoid excessive heat.
-
Increase Solvent Volume: If possible, increase the volume of the solvent to prepare a more dilute solution.
-
Quantitative Data Summary
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₁₃NO₄ | [2][3] |
| Molecular Weight | 223.23 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | DMSO: Slightly SolubleMethanol: Slightly Soluble (Sonication may be required) | [1] |
| Estimated pKa Values | -NH₃⁺: ~4.0-COOH (α): ~4.5-COOH (β): ~5.5 | Estimated based on the pKa of aniline (B41778) (conjugate acid pKa ~4.6) and succinic acid (pKa1 ~4.2, pKa2 ~5.6).[4][5][6][7][8][9][10] The exact values may vary. |
| Estimated Isoelectric Point (pI) | ~4.25 | Calculated as (pKa of amino group + pKa of alpha-carboxyl group) / 2. This is an estimation and the true pI may differ. |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution
-
Weigh the desired amount of this compound.
-
Add a small amount of deionized water to create a slurry.
-
For an acidic stock solution: Slowly add 0.1 M HCl dropwise while stirring until the solid dissolves completely. A target pH of 2-3 is recommended.
-
For a basic stock solution: Slowly add 0.1 M NaOH dropwise while stirring until the solid dissolves completely. A target pH of 8-9 is recommended.
-
Once dissolved, add deionized water to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
-
Filter the solution through a 0.22 µm filter before use.
Protocol 2: Preparation of a DMSO Stock Solution
-
Weigh the desired amount of this compound into a suitable vial.
-
Add the required volume of DMSO.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, place the vial in a sonicator bath for 10-15 minutes.
-
Gentle warming (30-40°C) can be applied if necessary.
-
Ensure the solution is clear before use.
Visualizations
Caption: Troubleshooting workflow for addressing the precipitation of this compound.
Caption: Relationship between pH, molecular charge, and solubility of this compound.
References
- 1. 75043-31-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Succinic acid CAS#: 110-15-6 [m.chemicalbook.com]
- 8. Succinic acid - Wikipedia [en.wikipedia.org]
- 9. pKa of Aniline [vcalc.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 4-Amino-D,L-benzylsuccinic Acid Activity
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the activity of 4-Amino-D,L-benzylsuccinic Acid, a potent competitive inhibitor of carboxypeptidase A.[1] Given that enzymatic activity is highly dependent on pH, this guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to aid in the optimization of your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is known to be a potent competitive inhibitor of carboxypeptidase A (CPA).[1][2] CPA is a zinc-containing metalloprotease that plays a significant role in various biological processes.[2]
Q2: Why is pH optimization critical for assessing the inhibitory activity of this compound?
The activity of enzymes like carboxypeptidase A is highly sensitive to pH.[3] The optimal pH for an enzyme's function can be narrow, and deviations can lead to reduced catalytic efficiency or even irreversible denaturation.[3] For an inhibitor, the apparent potency can be significantly influenced by the pH of the assay buffer, as it can affect the ionization state of both the enzyme's active site residues and the inhibitor itself.
Q3: What is a suitable starting pH for an inhibition assay with this compound and Carboxypeptidase A?
For carboxypeptidase A, a common starting pH for activity assays is around 7.5.[4] However, the optimal pH for inhibition by this compound may differ. It is recommended to perform a pH profile experiment, testing a range of pH values (e.g., 6.0 to 9.0) to determine the optimal conditions for inhibition.
Q4: How does the substrate concentration affect the apparent inhibition by a competitive inhibitor like this compound?
For a competitive inhibitor, the observed effectiveness is dependent on the substrate concentration.[5] It is often advisable to run the assay with a substrate concentration at or below the Michaelis constant (Km) of the enzyme. This will increase the apparent potency of the inhibitor.[5]
Troubleshooting Guide
This section addresses common issues encountered during the pH optimization of this compound activity.
Issue 1: No or very low inhibition observed.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | The pH of the assay buffer may not be optimal for inhibitor binding. Perform a pH-rate profile by testing a range of buffer pH values (e.g., in 0.5 pH unit increments). |
| Inhibitor Instability | The inhibitor may be degrading in the assay buffer. Prepare fresh inhibitor stock solutions and consider assessing the stability of the compound at different pH values over the time course of your experiment using methods like HPLC.[6] |
| Incorrect Substrate Concentration | As a competitive inhibitor, high substrate concentrations will compete with the inhibitor for binding to the enzyme's active site.[5] Try lowering the substrate concentration, ideally to a level at or below the enzyme's Km.[5] |
| Insufficient Pre-incubation Time | Some inhibitors bind slowly.[5] It is recommended to pre-incubate the enzyme with the inhibitor for a period (e.g., 15-30 minutes) before adding the substrate to allow for binding to reach equilibrium.[5] |
Issue 2: High variability in results between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent pH | Small variations in buffer preparation can lead to pH shifts. Always measure the pH of your final assay buffer at the experimental temperature. |
| Temperature Fluctuations | Enzyme kinetics are sensitive to temperature changes. Ensure all assay components are equilibrated to the desired temperature before starting the reaction, and use a temperature-controlled plate reader or water bath.[7] |
| Pipetting Inaccuracies | Inaccurate pipetting, especially of small volumes, can introduce significant error.[8] Use calibrated pipettes and consider preparing a master mix for the reaction components to minimize pipetting steps.[8] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Inhibition
Objective: To determine the pH at which this compound exhibits the highest inhibitory activity against carboxypeptidase A.
Materials:
-
Purified Carboxypeptidase A
-
This compound
-
Substrate for Carboxypeptidase A (e.g., Hippuryl-L-phenylalanine)
-
A series of buffers with different pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.0-9.0)
-
Microplate reader and 96-well plates[9]
-
Calibrated pipettes[8]
Procedure:
-
Buffer Preparation: Prepare a set of assay buffers covering the desired pH range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor.[9]
-
Assay Setup: In a 96-well plate, set up the following reactions for each pH to be tested:
-
Control (100% activity): Enzyme + Buffer + Substrate
-
Inhibitor: Enzyme + this compound + Buffer + Substrate
-
Blank: Buffer + Substrate (to control for non-enzymatic substrate degradation)
-
-
Pre-incubation: Add the enzyme, inhibitor (or buffer for the control), and buffer to the wells. Mix gently and pre-incubate for 20 minutes at the desired temperature (e.g., 37°C).[5]
-
Reaction Initiation: Add the substrate to all wells to start the reaction.[9]
-
Data Collection: Immediately begin monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength for your substrate.
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each condition.
-
Determine the percent inhibition for each pH by comparing the rate of the inhibitor-containing reaction to the control reaction.
-
Plot the percent inhibition as a function of pH to identify the optimal pH for inhibition.
-
Data Presentation: Example pH Optimization Data
| pH | Average Reaction Rate (Control) (mOD/min) | Average Reaction Rate (with Inhibitor) (mOD/min) | Percent Inhibition (%) |
| 6.0 | 10.2 | 6.1 | 40.2 |
| 6.5 | 15.8 | 7.9 | 50.0 |
| 7.0 | 22.5 | 9.0 | 60.0 |
| 7.5 | 25.1 | 7.5 | 70.1 |
| 8.0 | 23.7 | 8.3 | 65.0 |
| 8.5 | 18.9 | 9.5 | 49.7 |
| 9.0 | 12.3 | 7.4 | 39.8 |
Visualizations
Caption: Workflow for determining the optimal pH for inhibitor activity.
Caption: Troubleshooting workflow for low or no observed inhibition.
References
- 1. scbt.com [scbt.com]
- 2. Chemistry-based design of inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 4. Effects of pH on the structure and function of carboxypeptidase A: crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. docs.abcam.com [docs.abcam.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Minimizing Off-Target Effects of 4-Amino-D,L-benzylsuccinic Acid
Welcome to the technical support center for 4-Amino-D,L-benzylsuccinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent competitive inhibitor of carboxypeptidases, with Carboxypeptidase A being a well-characterized target.[1] It belongs to the class of benzylsuccinic acid analogs which are known to inhibit metalloproteases.
Q2: What are the potential off-target effects of this compound?
Q3: How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize and account for off-target effects:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A full dose-response curve is essential to distinguish on-target from off-target effects, which may occur at higher concentrations.
-
Use of a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of the primary target, use a structurally different inhibitor with known activity against the same target.
-
Cell Line Selection: Ensure the chosen cell line expresses the target enzyme at a sufficient level.
-
Control Experiments: Include appropriate negative and positive controls in all experiments. A rescue experiment, where the phenotype is reversed by expressing a drug-resistant mutant of the target enzyme, can be a powerful tool.
-
Selectivity Profiling: If resources permit, profile the inhibitor against a panel of related enzymes (e.g., various metalloproteases) to determine its selectivity.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Perform a dose-response experiment to determine if the effect is concentration-dependent. 2. Use a structurally unrelated inhibitor for the same target to see if the phenotype is replicated. 3. If a potential off-target is suspected (e.g., GCPII), investigate downstream signaling of that target. |
| Compound Instability | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Verify the integrity of the compound using analytical methods like HPLC-MS. |
| Cellular Context | 1. Confirm the expression of the target carboxypeptidase in your cell model using techniques like Western Blot or qPCR. 2. Consider cell permeability issues. If the compound is not entering the cells, the expected on-target effect will be absent. |
| Assay Conditions | 1. Optimize assay parameters such as pH, temperature, and incubation time. 2. Ensure the substrate concentration is appropriate for the type of inhibition being studied (for competitive inhibitors, substrate concentration matters). |
Issue 2: Difficulty in confirming on-target engagement.
| Possible Cause | Troubleshooting Steps |
| Low target expression | Select a cell line with higher expression of the target carboxypeptidase. |
| Insufficient inhibitor concentration | Increase the concentration of this compound, but be mindful of potential off-target effects at higher doses. |
| Assay sensitivity | Use a more sensitive assay to detect changes in enzyme activity. Consider a cellular thermal shift assay (CETSA) to confirm direct binding in a cellular context. |
Data Presentation
Table 1: Example Inhibitory Activity of Benzylsuccinic Acid Analogs against Carboxypeptidase M
While specific IC50 values for this compound against a wide range of carboxypeptidases are not available, the following table provides example data for related compounds against Carboxypeptidase M to illustrate how such data can be presented.
| Compound | IC50 (nM) |
| 2-Benzylsuccinic acid | 50000.0 |
| alpha-Benzyl-1H-imidazole-4-acetic acid | 50000.0 |
| 2-(4,4-Diaminobut-3-enylsulfanylmethyl)-3-sulfanylpropanoic acid | 13.0 |
Data sourced from AAT Bioquest.[5]
Experimental Protocols
Protocol 1: Determination of IC50 for Carboxypeptidase A Inhibition
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against Carboxypeptidase A.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound
-
Substrate: N-(4-Methoxyphenylazoformyl)-Phe-OH potassium salt
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of Carboxypeptidase A in the assay buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the substrate in the assay buffer.
-
-
Serial Dilution of Inhibitor:
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted this compound (or vehicle control - DMSO in assay buffer)
-
Carboxypeptidase A solution
-
-
Include controls:
-
No-inhibitor control: Enzyme and substrate without the inhibitor.
-
No-enzyme control: Substrate without the enzyme.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at a specific wavelength (e.g., 350 nm for this substrate) kinetically over 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound binds to its target protein in a cellular environment.
Materials:
-
Cells expressing the target carboxypeptidase
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for Western Blotting
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
-
Harvest and Lyse Cells:
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells through freeze-thaw cycles.
-
-
Heat Treatment:
-
Aliquot the cell lysates and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Centrifugation:
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatants and analyze the amount of soluble target protein remaining by Western Blot using an antibody specific to the carboxypeptidase.
-
-
Data Analysis:
-
A shift in the melting curve (the temperature at which the protein denatures and aggregates) in the presence of the inhibitor indicates direct binding.
-
Mandatory Visualizations
Signaling Pathways
Caption: Off-target inhibition of Glutamate (B1630785) Carboxypeptidase II (GCPII) by this compound.
Caption: On-target mechanism of this compound on Carboxypeptidase A.
Experimental Workflows
Caption: Experimental workflow for determining the IC50 value of an inhibitor.
Caption: Logical workflow for validating a potential off-target effect.
References
- 1. scbt.com [scbt.com]
- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 5. Carboxypeptidase M Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. courses.edx.org [courses.edx.org]
storage and handling recommendations for 4-Amino-D,L-benzylsuccinic Acid
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-Amino-D,L-benzylsuccinic Acid.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
For optimal stability, the solid compound should be stored in a refrigerator at 2-8°C.[1][2] It is also recommended to store it under an inert atmosphere.[2] For short-term storage, room temperature is acceptable for several days to weeks.
Q2: What is the recommended long-term storage condition for solid this compound?
For long-term storage, it is advisable to store the lyophilized powder at -20°C or -80°C.
Q3: How should I prepare and store solutions of this compound?
Solutions of this compound are less stable than the solid form. It is recommended to prepare stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. For general guidance on peptide-like small molecules, solutions are typically stable for 1-2 weeks at 4°C and for 3-4 months when stored at -20°C.
Q4: In which solvents can I dissolve this compound?
This compound is slightly soluble in DMSO and Methanol.[1] Sonication may be required to aid dissolution.
Q5: What personal protective equipment (PPE) should I use when handling this compound?
It is essential to use standard laboratory PPE, including safety glasses or goggles, gloves, and a lab coat, to prevent eye and skin contact.[3] Handling should be performed in a well-ventilated area to avoid inhalation of any dust.[3]
Q6: What should I do in case of accidental skin or eye contact?
In case of skin contact, wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice. For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Q7: Is this compound sensitive to light?
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Storage Temperature (Solid) | 2-8°C (Short-term) | Refrigerator[1][2] |
| ≤ -20°C (Long-term) | ||
| Storage Atmosphere | Inert Gas | Recommended[2] |
| Shipping Condition | Ambient Temperature | [2] |
| Solubility | DMSO | Slightly soluble (Sonication may be needed)[1] |
| Methanol | Slightly soluble (Sonication may be needed)[1] | |
| Appearance | White to Off-White Solid | [2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | Low solubility in the chosen solvent. | Try sonicating the solution to aid dissolution. If solubility is still an issue, consider using a small amount of DMSO first to create a stock solution, which can then be diluted in your aqueous buffer. |
| Precipitate forms in the solution upon storage | The solution may be supersaturated or the compound is degrading. | Ensure the storage temperature is appropriate. If storing at 4°C, try warming the solution to room temperature before use. For long-term storage, it is best to aliquot and freeze solutions at -20°C or -80°C. |
| Inconsistent experimental results | Improper storage leading to degradation of the compound. Repeated freeze-thaw cycles of stock solutions. | Always store the solid compound and solutions at the recommended temperatures. Prepare single-use aliquots of your stock solution to avoid degradation from multiple freeze-thaw cycles. |
| Visible change in the appearance of the solid compound | Potential degradation due to moisture or improper storage. | Discard the compound if there is a noticeable change in color or texture. Ensure the container is tightly sealed and stored in a dry environment. |
Experimental Workflow & Logic Diagrams
References
Technical Support Center: 4-Amino-D,L-benzylsuccinic Acid Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Amino-D,L-benzylsuccinic Acid as an enzyme inhibitor. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a biochemical reagent used in life science research.[1] Based on its structural similarity to known inhibitors like 2-benzylsuccinic acid, it is predicted to act as a competitive inhibitor of metalloproteases, such as carboxypeptidase A.[2][3] Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the substrate from binding.
Q2: I am observing lower than expected inhibition with this compound. What are the potential causes related to my buffer?
Several buffer components can influence the inhibitory activity of this compound. Key factors to consider include:
-
pH: The ionization state of both the inhibitor and the enzyme's active site residues is critical for binding. Deviations from the optimal pH can decrease binding affinity.
-
Ionic Strength: High salt concentrations can weaken electrostatic interactions between the inhibitor and the enzyme, potentially reducing inhibitory potency.[4][5]
-
Chelating Agents: If the target enzyme is a metalloenzyme, the presence of strong chelating agents like EDTA in the buffer can remove the essential metal cofactor, leading to enzyme inactivation independent of the inhibitor.[6]
-
Buffer Species: Some buffer molecules can directly interact with the enzyme or inhibitor, affecting the binding event.
Q3: Can the ionic strength of my buffer really have a significant impact on inhibition?
Yes, ionic strength can significantly alter enzyme kinetics and inhibitor binding. For enzymes like trypsin, an initial increase in ionic strength can enhance the reaction rate, but further increases can become inhibitory.[5][7] In the context of this compound, which possesses charged groups, electrostatic interactions likely play a role in its binding to the enzyme's active site. Increasing the ionic strength of the buffer can shield these charges, leading to a decrease in binding affinity and, consequently, reduced inhibition.[4]
Q4: Are there any specific buffer additives I should avoid when working with this compound?
It is advisable to avoid high concentrations of salts and strong chelating agents like EDTA, especially if your target enzyme is a metalloenzyme. Additionally, be cautious with additives that may interact with the aromatic ring or the amino group of the inhibitor. It is best to start with a simple buffer system and introduce additives one at a time to assess their impact.
Troubleshooting Guides
Problem: Inconsistent Inhibition Results
| Potential Cause | Troubleshooting Step |
| Buffer pH Drift | Regularly check the pH of your buffer stock and working solutions. Ensure the buffer has sufficient buffering capacity for the experimental conditions. |
| Variable Ionic Strength | Prepare all buffers and solutions with a consistent and defined salt concentration. Use a salt like NaCl to adjust ionic strength if necessary. |
| Contaminants in Buffer | Use high-purity water and reagents to prepare buffers. Filter-sterilize buffers to prevent microbial growth, which can alter buffer composition. |
Problem: No Inhibition Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer pH | Determine the optimal pH for your enzyme and ensure your assay buffer is at that pH. The ionization state of this compound's amino and carboxylic acid groups is pH-dependent and crucial for binding. |
| Presence of Chelating Agents | If your target is a metalloenzyme, ensure your buffer is free of strong chelating agents like EDTA. If a chelator is necessary for other reasons, consider using a weaker one or one that does not interfere with the enzyme's metal cofactor.[6] |
| Inhibitor Degradation | Check the storage conditions and age of your this compound stock solution. Prepare fresh solutions if degradation is suspected. |
Experimental Protocols
Standard Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the substrate in the same buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in the assay buffer. A small amount of DMSO may be used for initial solubilization if necessary, but ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, the enzyme solution, and varying concentrations of this compound.
-
Include control wells with no inhibitor and no enzyme.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at the desired temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining enzyme inhibition by this compound.
Caption: Troubleshooting flowchart for issues with this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pure.skku.edu [pure.skku.edu]
- 3. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of chelating agents and amino acids in preventing free radical formation in bleaching systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
avoiding degradation of 4-Amino-D,L-benzylsuccinic Acid in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Amino-D,L-benzylsuccinic Acid (ABS) during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), contact with air/oxygen (oxidation), and inappropriate pH and temperature conditions in solution (hydrolysis and other reactions). The aromatic amine and the dicarboxylic acid moieties are the most reactive parts of the molecule.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. Several suppliers recommend storage at 2-8°C.[1][2] To minimize oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q3: How should I prepare and store stock solutions of this compound for long-term experiments?
A3: It is highly recommended to prepare stock solutions fresh. If storage is necessary, use a purified, degassed solvent (e.g., DMSO, methanol, or a buffered aqueous solution) and store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. The optimal pH for stability in aqueous solutions is expected to be mildly acidic to neutral (pH 4-7), as both strongly acidic and alkaline conditions can promote degradation.
Q4: What are the visible signs of this compound degradation?
A4: Degradation of the solid compound may be indicated by a color change from white/off-white to yellow or brown.[3] In solution, degradation can manifest as a color change, precipitation, or the appearance of new peaks in analytical chromatograms (e.g., HPLC).
Q5: How can I monitor the stability of my this compound samples over time?
A5: The most reliable method for monitoring stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the intact compound from its degradation products, allowing for accurate quantification of the remaining active substance.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of Solid Compound | Oxidation due to exposure to air and/or light. | Store the solid compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place (2-8°C). |
| Precipitation or Color Change in Stock Solution | Degradation of the compound, change in pH, or exceeding solubility limits. | Prepare fresh solutions for each experiment. If storing, ensure the pH is controlled and store at -20°C or -80°C. Before use, visually inspect the solution and, if possible, verify its purity by HPLC. |
| Inconsistent or Unexpected Experimental Results | Degradation of the this compound stock solution, leading to a lower effective concentration. | Always use freshly prepared solutions or validate the stability of your stored stock solutions. Run a purity check of your stock solution using HPLC. |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation of this compound into one or more new compounds. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Refer to the experimental protocols below for guidance. |
Potential Degradation Pathways
The chemical structure of this compound suggests three primary degradation pathways: photodegradation, oxidation, and pH-mediated hydrolysis. Understanding these pathways is crucial for designing stable formulations and experimental conditions.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and the solution to 80°C.
-
Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a stability-indicating HPLC method (see Protocol 2). An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient.[4]
-
Peak Identification: Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of potential degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound and its degradation products.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a low percentage of B, ramp up to elute the parent compound and potential degradation products. A starting point could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm or monitor using a PDA detector from 200-400 nm. |
| Injection Volume | 10 µL |
Method Validation:
The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
References
- 1. Inhibition of carboxypeptidase A by D-penicillamine: mechanism and implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 75043-31-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 4-Amino-D,L-benzylsuccinic Acid and Benzylsuccinic Acid as Carboxypeptidase A Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the inhibitory effects of 4-Amino-D,L-benzylsuccinic Acid and benzylsuccinic acid, focusing on their application as inhibitors of Carboxypeptidase A.
This guide provides a comparative overview of this compound and benzylsuccinic acid, two related compounds known for their inhibitory activity against metalloenzymes, particularly Carboxypeptidase A (CPA). While both molecules are recognized as potent inhibitors, this document aims to present the available experimental data to facilitate an objective comparison for research and drug development purposes.
Introduction to the Inhibitors
Benzylsuccinic acid is a well-characterized competitive inhibitor of Carboxypeptidase A, a zinc-containing metalloenzyme crucial in various physiological processes.[1] Its inhibitory properties have been extensively studied, making it a reference compound in the development of other enzyme inhibitors. This compound is a derivative of benzylsuccinic acid, featuring an amino group substitution on the phenyl ring. This modification has the potential to alter the molecule's binding affinity and specificity for the target enzyme. This guide summarizes the known quantitative data and experimental methodologies for assessing the inhibitory potential of these compounds.
Quantitative Comparison of Inhibitory Potency
| Compound | Target Enzyme | Inhibitor Type | Inhibition Constant (Kᵢ) |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | Competitive | 0.22 ± 0.05 µM[2] |
| This compound | Carboxypeptidase A | Competitive | Data not available |
Note: (2RS)-2-Benzylsuccinic acid is the racemic mixture of benzylsuccinic acid.
While a specific Kᵢ value for this compound is not documented in the accessible literature, it is consistently described as a potent competitive inhibitor of carboxypeptidase.[3] Further experimental investigation is required to quantitatively determine its inhibitory constant and enable a direct comparison with benzylsuccinic acid.
Mechanism of Action: Inhibition of Carboxypeptidase A
Both benzylsuccinic acid and its amino-derivative are believed to exert their inhibitory effect through competitive binding to the active site of Carboxypeptidase A. This enzyme utilizes a zinc ion (Zn²⁺) cofactor for its catalytic activity. The succinic acid moiety of the inhibitors is thought to mimic the substrate's C-terminal carboxylate group, coordinating with the active site zinc ion and interacting with key amino acid residues, thereby blocking substrate access and preventing catalysis.
Caption: Competitive inhibition of Carboxypeptidase A.
Experimental Protocols
The following is a detailed methodology for a typical Carboxypeptidase A inhibition assay, adapted from established protocols, which can be used to determine the inhibitory constants (Kᵢ) of compounds like benzylsuccinic acid and this compound.
Objective: To determine the inhibition constant (Kᵢ) of a test compound against bovine pancreatic Carboxypeptidase A.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
NaCl
-
Test inhibitors (Benzylsuccinic acid, this compound)
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Quartz cuvettes (1 cm path length)
-
Thermostated cuvette holder
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl, adjusted to pH 7.5 at 25°C.
-
Substrate Stock Solution: Dissolve hippuryl-L-phenylalanine in the assay buffer to a concentration of 10 mM.
-
Enzyme Stock Solution: Prepare a stock solution of Carboxypeptidase A in cold (4°C) assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 5 minutes.
-
Inhibitor Stock Solutions: Prepare stock solutions of benzylsuccinic acid and this compound in a suitable solvent (e.g., DMSO or assay buffer) at a high concentration (e.g., 10 mM).
-
-
Enzyme Activity Assay:
-
Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.
-
To a 1 ml cuvette, add the assay buffer, an appropriate volume of the substrate stock solution (to achieve a final concentration near the Kₘ value), and varying concentrations of the inhibitor.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution.
-
Mix quickly and immediately start recording the increase in absorbance at 254 nm for 5 minutes. The rate of hydrolysis of hippuryl-L-phenylalanine results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance versus time plots.
-
To determine the Kᵢ value for a competitive inhibitor, perform the assay with multiple substrate concentrations in the presence of different fixed inhibitor concentrations.
-
Construct a Lineweaver-Burk plot (1/v₀ versus 1/[S]) for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect on the y-axis. The Kᵢ can be determined from a secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.
-
Caption: Workflow for determining the inhibition constant (Ki).
Conclusion
Both benzylsuccinic acid and this compound are established competitive inhibitors of Carboxypeptidase A. While a precise quantitative comparison of their inhibitory potencies is hampered by the lack of a reported Kᵢ value for the amino-derivative, the available data confirms that benzylsuccinic acid is a highly potent inhibitor with a Kᵢ in the sub-micromolar range. The addition of an amino group to the benzyl (B1604629) ring in this compound may influence its binding affinity, and further experimental studies are warranted to elucidate the structure-activity relationship and provide a direct comparison. The provided experimental protocol offers a robust framework for conducting such comparative studies, which would be invaluable for the rational design of novel and more effective Carboxypeptidase A inhibitors for therapeutic applications.
References
- 1. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pK values for active site residues of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-D,L-benzylsuccinic Acid: A Comparative Guide to its Carboxypeptidase A Inhibition
Comparison of Carboxypeptidase A Inhibitors
To contextualize the potential efficacy of 4-Amino-D,L-benzylsuccinic Acid, it is useful to compare it with known inhibitors of Carboxypeptidase A. The following table summarizes the inhibition constants (Ki) for several related compounds. The Ki value represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half and is a measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Type of Inhibition | Ki Value |
| This compound | Competitive | Data not available |
| (±)-2-Benzylsuccinic Acid | Competitive | ~0.45 µM |
| L-Benzylsuccinic Acid | Competitive | 0.45 µM |
| (2RS)-2-benzyl-3-phosphonopropionic acid | Competitive | 0.22 µM |
| Indole-3-acetic acid | Competitive | Not specified |
| D-Phenylalanine | Competitive | Not specified |
Note: The Ki value for (±)-2-Benzylsuccinic Acid is provided as a reference point due to its structural similarity to this compound.
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor of Carboxypeptidase A. This mode of inhibition involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the substrate from binding. The inhibitor's structure, being similar to the substrate's transition state, allows it to occupy the active site. This interaction is reversible, and the inhibitor's effect can be overcome by increasing the substrate concentration.
Caption: Competitive inhibition of Carboxypeptidase A.
Experimental Protocol: Determination of Inhibitory Constant (Ki)
The following is a generalized protocol for determining the Ki of a competitive inhibitor for Carboxypeptidase A using a spectrophotometric assay. This method is based on the well-established procedure for measuring CPA activity.
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
Substrate: N-(p-Methoxycinnamoyl)-L-β-phenyllactic acid (MCP)
-
Inhibitor: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 336 nm
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of Carboxypeptidase A in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of CPA to each well.
-
Add varying concentrations of the inhibitor to the wells.
-
Include control wells with no inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the MCP substrate to all wells.
-
Immediately place the microplate in the reader and measure the decrease in absorbance at 336 nm over time at a constant temperature (e.g., 25°C). The hydrolysis of MCP leads to a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot ([I] vs. 1/V₀) to determine the type of inhibition and the Ki value. For competitive inhibition, a Lineweaver-Burk plot will show lines with different slopes intersecting at the same point on the y-axis.
-
Caption: Workflow for Ki determination.
Conclusion
References
Assessing the Specificity of 4-Amino-D,L-benzylsuccinic Acid for Carboxypeptidases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carboxypeptidase Inhibition
Carboxypeptidases are a class of exopeptidases that catalyze the cleavage of the C-terminal peptide bond of proteins and peptides. They are crucial in a multitude of physiological processes, including digestion, blood coagulation, inflammation, and hormone processing. Consequently, the inhibition of specific carboxypeptidases has emerged as a promising therapeutic strategy for various diseases. 4-Amino-D,L-benzylsuccinic Acid is a potent competitive inhibitor of carboxypeptidases[1]. Its structure, particularly the benzylsuccinic acid core, mimics the C-terminal portion of a substrate, allowing it to bind to the active site of the enzyme without being cleaved.
Comparative Inhibitor Performance
To assess the specificity of a benzylsuccinic acid-based inhibitor, we present the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for 2-Benzylsuccinic Acid against several carboxypeptidases. It is important to note that the addition of a 4-amino group to the benzyl (B1604629) ring of 2-Benzylsuccinic Acid to form this compound is expected to alter its physicochemical properties, potentially affecting its binding affinity and specificity for different carboxypeptidase isoforms. The amino group could introduce new hydrogen bonding opportunities or alter the electrostatic interactions within the enzyme's active site.
| Inhibitor | Carboxypeptidase Isoform | Inhibition Constant (Ki) | IC50 |
| 2-Benzylsuccinic Acid (racemic mixture) | Carboxypeptidase A | 0.22 µM[2] | 400 nM |
| 2-Benzylsuccinic Acid | Carboxypeptidase B | 10000 nM | |
| 2-Benzylsuccinic Acid | Carboxypeptidase M | 50000 nM |
Note: Lower Ki and IC50 values indicate higher inhibitory potency. The data for 2-Benzylsuccinic Acid suggests a degree of selectivity, with significantly higher potency against Carboxypeptidase A compared to Carboxypeptidase B and M. Further experimental validation is required to determine the precise inhibitory profile of this compound.
Experimental Protocols
To facilitate further research, we provide detailed protocols for assessing carboxypeptidase inhibition.
Experimental Workflow for Determining Inhibitor Specificity
The following diagram outlines the general workflow for assessing the specificity of a compound like this compound against a panel of carboxypeptidases.
Caption: Workflow for assessing carboxypeptidase inhibitor specificity.
Protocol for Carboxypeptidase A Inhibition Assay
This protocol is adapted from standard spectrophotometric methods.
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
This compound
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 100 mM)
-
Spectrophotometer capable of measuring absorbance at 254 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer).
-
Prepare a working solution of CPA in cold Tris-HCl buffer.
-
Prepare a solution of Hippuryl-L-phenylalanine in Tris-HCl buffer.
-
In a cuvette, mix the Tris-HCl buffer, the substrate solution, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the CPA working solution to the cuvette.
-
Immediately measure the change in absorbance at 254 nm over time at a constant temperature (e.g., 25°C). The rate of increase in absorbance corresponds to the rate of hippuric acid formation.
-
Calculate the initial reaction velocities at each inhibitor concentration.
-
Determine the type of inhibition and the inhibition constant (Ki) by analyzing the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive inhibition).
Protocol for Carboxypeptidase B Inhibition Assay
This protocol is also based on established spectrophotometric methods.
Materials:
-
Porcine Pancreatic Carboxypeptidase B (CPB)
-
This compound
-
Hippuryl-L-arginine (substrate)
-
Tris-HCl buffer (e.g., 25 mM, pH 7.65) containing NaCl (e.g., 100 mM)
-
Spectrophotometer capable of measuring absorbance at 254 nm
Procedure:
-
Follow the same initial steps for preparing the inhibitor and enzyme solutions as in the CPA assay.
-
Prepare a solution of Hippuryl-L-arginine in Tris-HCl buffer.
-
The subsequent steps of setting up the reaction, initiating it with the enzyme, measuring absorbance at 254 nm, and calculating kinetic parameters are analogous to the CPA inhibition assay.
Signaling Pathways Involving Carboxypeptidases
Carboxypeptidases play key regulatory roles in various signaling pathways. Understanding these pathways can provide context for the therapeutic application of specific inhibitors.
Role of Carboxypeptidases in the Complement System
Carboxypeptidases N and B are crucial regulators of the complement system, a key component of the innate immune response. They inactivate the potent inflammatory mediators C3a and C5a by cleaving their C-terminal arginine residues.
Caption: Regulation of the complement system by carboxypeptidases.
Conclusion
While direct and comprehensive data on the specificity of this compound is currently limited, the analysis of its close analog, 2-Benzylsuccinic Acid, suggests a potential for selective inhibition of Carboxypeptidase A. The provided experimental protocols offer a clear path for researchers to determine the precise inhibitory profile of this compound and other novel inhibitors. A thorough understanding of an inhibitor's specificity is paramount for its development as a targeted therapeutic agent, minimizing off-target effects and maximizing efficacy. Further investigation into the structure-activity relationship of substituted benzylsuccinic acid derivatives will be invaluable for the design of next-generation carboxypeptidase inhibitors.
References
Comparative Analysis of 4-Amino-D,L-benzylsuccinic Acid: A Guide to Protease Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
Overview of 4-Amino-D,L-benzylsuccinic Acid
This compound is a competitive inhibitor of carboxypeptidases. Its parent compound, benzylsuccinic acid, is well-established as a potent inhibitor of Carboxypeptidase A (CPA), a zinc-containing metalloenzyme. The succinic acid moiety plays a crucial role in coordinating with the metal ions in the active sites of these enzymes. The primary therapeutic and research applications of benzylsuccinic acid derivatives often revolve around the modulation of metalloenzymes.
Cross-Reactivity with Other Proteases: A Data Gap
A comprehensive literature search did not yield quantitative data on the inhibitory activity of this compound against other major protease classes, including:
-
Serine Proteases (e.g., Trypsin, Chymotrypsin, Elastase)
-
Cysteine Proteases (e.g., Papain, Cathepsins)
-
Aspartyl Proteases (e.g., Pepsin, BACE1)
-
Other Metalloproteases (e.g., Matrix Metalloproteinases - MMPs)
The absence of such data highlights a critical gap in the characterization of this compound. Therefore, the following sections provide a detailed protocol for researchers to perform these essential cross-reactivity studies.
Quantitative Data on Inhibitory Activity
While specific cross-reactivity data is unavailable, the following table presents known inhibitory activity for benzylsuccinic acid derivatives against their primary target class, carboxypeptidases, to serve as a baseline for comparison.
| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Notes |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | Data for the racemic mixture.[1] |
| 2-Benzylsuccinic acid | Nna1 (Cytosolic Carboxypeptidase) | 95% inhibition at 5-10 mM | A derivative of the parent compound.[1] |
Experimental Protocols for Cross-Reactivity Studies
To assess the selectivity of this compound, a systematic in vitro evaluation against a panel of representative proteases is required.
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a general method for measuring the inhibitory activity of a compound against a protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified target proteases (e.g., Trypsin, Cathepsin B, Pepsin, MMP-2)
-
Specific chromogenic or fluorogenic substrate for each protease
-
Assay buffer optimized for pH and salt concentration for each target enzyme
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor for each protease (if available)
-
Negative control (solvent only)
-
96-well microplate
-
Microplate spectrophotometer or fluorometer
Methodology:
-
Preparation: Prepare serial dilutions of this compound.
-
Enzyme Solution: Prepare a working solution of the target protease in the appropriate assay buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing the different concentrations of the inhibitor or control solutions. Allow for a pre-incubation period (e.g., 15 minutes at 37°C) to permit inhibitor-enzyme binding.
-
Reaction Initiation: Add the specific substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the data by setting the uninhibited control (solvent only) to 100% activity and a no-enzyme control to 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Determination of the Inhibition Constant (Ki)
For a more detailed characterization of competitive inhibitors, the inhibition constant (Ki) should be determined.
Methodology:
-
Assay Setup: Prepare a matrix of reactions with varying concentrations of both the substrate and this compound.
-
Kinetic Measurements: Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for conceptualizing experimental designs and understanding the biological context of protease inhibition.
Caption: Workflow for assessing the cross-reactivity of a protease inhibitor.
Caption: Generalized signaling pathway involving metalloproteinases (MMPs).
Conclusion
While this compound is a known inhibitor of carboxypeptidases, its selectivity profile against other protease families remains uncharacterized in the available scientific literature. A thorough investigation of its cross-reactivity is essential for its development as a specific molecular probe or therapeutic agent. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct these critical studies, thereby enabling a more complete understanding of the compound's biological activity and potential applications.
References
Evaluating the Efficacy of 4-Amino-D,L-benzylsuccinic Acid Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of the inhibitory efficacy of the 4-Amino-D-benzylsuccinic Acid and 4-Amino-L-benzylsuccinic Acid enantiomers, quantitative data from enzymatic assays should be summarized. The following table illustrates the type of data required for a comprehensive evaluation.
| Enantiomer | Target Enzyme | Inhibition Constant (Ki) | IC50 | Mode of Inhibition |
| 4-Amino-D-benzylsuccinic Acid | Carboxypeptidase A | Data not available | Data not available | Competitive |
| 4-Amino-L-benzylsuccinic Acid | Carboxypeptidase A | Data not available | Data not available | Competitive |
| L-Benzylsuccinic Acid | Carboxypeptidase T | - | - | Competitive |
| (S)-2-benzylsuccinic acid | Carboxypeptidase A | Potent Inhibitor | - | Competitive |
Note: Specific Ki and IC50 values for the individual enantiomers of 4-Amino-benzylsuccinic Acid are not currently available in published research. The data for related compounds like L-Benzylsuccinic acid and (S)-2-benzylsuccinic acid indicate that the L- or S-enantiomer is typically the more active inhibitor of carboxypeptidases.
Experimental Protocols
A crucial experiment to determine the efficacy of each enantiomer is the Carboxypeptidase A (CPA) inhibition assay.
Carboxypeptidase A Inhibition Assay
Objective: To determine the inhibitory potency (Ki and IC50) of 4-Amino-D-benzylsuccinic Acid and 4-Amino-L-benzylsuccinic Acid against Carboxypeptidase A.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Substrate: N-(p-Methoxy-phenylazoformyl)-L-phenylalanine (M-2245)
-
Inhibitors: 4-Amino-D-benzylsuccinic Acid, 4-Amino-L-benzylsuccinic Acid
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
96-well microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of Carboxypeptidase A in the assay buffer.
-
Prepare stock solutions of each enantiomer in DMSO. Further dilute in assay buffer to the desired concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the assay buffer, the inhibitor solution (at varying concentrations), and the enzyme solution.
-
Incubate the mixture for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the decrease in absorbance at 354 nm over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.
-
Plot the enzyme activity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and a suitable model for competitive inhibition (e.g., Dixon or Lineweaver-Burk plots).
-
Signaling Pathway and Experimental Workflow
The primary target of 4-Amino-D,L-benzylsuccinic Acid is carboxypeptidase. A closely related and highly relevant enzyme in drug development is Angiotensin-Converting Enzyme (ACE), a zinc-containing metalloproteinase with structural and functional similarities to Carboxypeptidase A. ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure. Therefore, evaluating the inhibitory effects of 4-Amino-benzylsuccinic Acid enantiomers on ACE within the context of the RAAS pathway is a logical and valuable line of investigation.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for inhibitors.
The experimental workflow to assess the efficacy of the enantiomers would logically progress from initial in vitro enzyme inhibition assays to more complex cell-based and in vivo models.
Caption: A logical workflow for evaluating the efficacy of the enantiomers.
Benchmarking 4-Amino-D,L-benzylsuccinic Acid Against Known Carboxypeptidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Inhibitor Performance Comparison
The following table summarizes the inhibitory potency of several known carboxypeptidase inhibitors against specific carboxypeptidase enzymes. This data is essential for understanding the relative efficacy of different compounds and for selecting appropriate controls in inhibitor screening assays.
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ |
| 4-Amino-D,L-benzylsuccinic Acid | Carboxypeptidase | Potent Competitive Inhibitor (Specific Kᵢ not available)[1] | - |
| 2-Benzylsuccinic acid | Carboxypeptidase A | - | 400 nM |
| DL-2-Benzyl-3-formylpropanoic acid | Carboxypeptidase A | 0.48 µM (apparent Kᵢ)[2] | - |
| N-(Hydroxyaminocarbonyl)phenylalanine (racemic) | Carboxypeptidase A | 2.09 µM[3] | - |
| N-(Hydroxyaminocarbonyl)phenylalanine (D-configuration) | Carboxypeptidase A | 1.54 µM[3] | - |
| Urea-based inhibitor (compound 7d) | Glutamate (B1630785) Carboxypeptidase II | 0.9 nM[4] | - |
Experimental Protocols
Accurate and reproducible assessment of carboxypeptidase inhibition is fundamental to drug discovery and development. Below are detailed methodologies for assaying the activity of common carboxypeptidases.
Carboxypeptidase A Inhibition Assay
This protocol is adapted from standard spectrophotometric methods for determining Carboxypeptidase A (CPA) activity.
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
Substrate: Hippuryl-L-phenylalanine
-
Buffer: 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl
-
Inhibitor solutions (including this compound and other comparators)
-
Spectrophotometer capable of measuring absorbance at 254 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of CPA in cold 10% LiCl. The final concentration should be determined empirically to ensure a linear reaction rate during the assay.
-
Reaction Mixture: In a quartz cuvette, combine the Tris-HCl buffer, the desired concentration of the inhibitor, and the CPA solution. Incubate for a pre-determined time at 25°C to allow for enzyme-inhibitor binding.
-
Initiation of Reaction: Add the substrate, Hippuryl-L-phenylalanine, to the cuvette to initiate the enzymatic reaction.
-
Measurement: Immediately monitor the increase in absorbance at 254 nm for 3-5 minutes. The rate of hydrolysis of the substrate corresponds to the rate of increase in absorbance.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. To determine the Kᵢ of a competitive inhibitor, measure the reaction velocity at various substrate and inhibitor concentrations and analyze the data using a Lineweaver-Burk or Dixon plot.
Carboxypeptidase B Inhibition Assay
This protocol outlines a standard method for measuring Carboxypeptidase B (CPB) activity.
Materials:
-
Porcine Pancreatic Carboxypeptidase B (CPB)
-
Substrate: Hippuryl-L-arginine
-
Buffer: 25 mM Tris-HCl, pH 7.65, containing 100 mM NaCl
-
Inhibitor solutions
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of CPB in deionized water.
-
Reaction Mixture: In a quartz cuvette, add the Tris-HCl buffer and the desired concentration of the inhibitor.
-
Initiation of Reaction: Add the CPB enzyme solution and the substrate, Hippuryl-L-arginine, to the cuvette.
-
Measurement: Monitor the increase in absorbance at 254 nm at 25°C.
-
Data Analysis: Determine the initial reaction velocity and analyze the data as described for the Carboxypeptidase A assay to calculate the inhibition constant.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of carboxypeptidase inhibition, the following diagrams are provided.
Caption: Workflow for Carboxypeptidase Inhibition Assay.
Carboxypeptidases are involved in various physiological processes, including the modulation of signaling pathways. For instance, certain carboxypeptidases can process signaling molecules, thereby regulating their activity. The Wnt signaling pathway, crucial for embryonic development and tissue homeostasis, is one such pathway influenced by carboxypeptidase activity.
Caption: Carboxypeptidase Modulation of Wnt Signaling.
References
- 1. scbt.com [scbt.com]
- 2. Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Comparison of Carboxypeptidase A Inhibitors: A Focus on 4-Amino-D,L-benzylsuccinic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of 4-Amino-D,L-benzylsuccinic Acid and its structural analogs as inhibitors of Carboxypeptidase A (CPA). Carboxypeptidase A, a zinc-containing metalloprotease, plays a crucial role in protein digestion and is a target for therapeutic intervention in various physiological processes. Understanding the structure-activity relationships and kinetic parameters of its inhibitors is paramount for the development of novel therapeutics. While this compound is recognized as a potent competitive inhibitor of carboxypeptidase, this guide synthesizes available quantitative data for its analogs to facilitate informed research and development decisions[1].
Comparative Kinetic Data of Carboxypeptidase A Inhibitors
The inhibitory potency of various benzylsuccinic acid analogs against Carboxypeptidase A is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a more potent inhibitor. All listed compounds exhibit a competitive inhibition mechanism.
| Compound | Inhibition Constant (Ki) | Notes |
| This compound | Not specified in literature | Described as a potent competitive inhibitor of carboxypeptidase.[1] |
| (2RS)-2-Benzylsuccinic acid | 0.22 ± 0.05 µM | A well-characterized competitive inhibitor, often used as a reference compound.[2] |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 µM | A phosphonic acid analog equipotent to (2RS)-2-benzylsuccinate.[2] |
| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 µM | The monoethyl ester of the phosphonic acid analog, showing slightly reduced potency.[2] |
| 2-ambo-P-ambo-2-Benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 µM | A sulfur-containing analog with a further decrease in inhibitory activity.[2] |
| (2RS)-2-Benzyl-4-phosphonobutyric acid | 370 ± 60 µM | Lengthening the phosphonic acid chain by one methylene (B1212753) group significantly reduces inhibitory potency.[2] |
| N-(Hydroxyaminocarbonyl)phenylalanine (racemic) | 2.09 µM | A novel inhibitor class. The D-configuration (Ki = 1.54 µM) is surprisingly more potent than the L-configuration.[3] |
Experimental Protocols
The determination of kinetic parameters for carboxypeptidase A inhibitors typically involves monitoring the enzymatic hydrolysis of a synthetic substrate in the presence and absence of the inhibitor. A common method is a continuous spectrophotometric rate determination assay.
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
Substrate: Hippuryl-L-phenylalanine
-
Buffer: 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl
-
Inhibitor stock solutions (in appropriate solvent, e.g., DMSO or water)
-
Spectrophotometer capable of measuring absorbance at 254 nm
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of Carboxypeptidase A in cold 10% LiCl.
-
Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the assay buffer.
-
-
Assay Setup:
-
In a quartz cuvette, combine the assay buffer and the substrate solution to a final volume of, for example, 1 mL.
-
Add varying concentrations of the inhibitor to different cuvettes. Include a control cuvette with no inhibitor.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to allow for temperature equilibration.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a small, fixed amount of the Carboxypeptidase A solution to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid, a product of the enzymatic reaction.
-
Record the absorbance change over a set period (e.g., 3-5 minutes), ensuring the initial reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.
-
Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using methods such as the Dixon plot (1/V₀ vs. [I]) or by fitting the data to the appropriate Michaelis-Menten equation for competitive inhibition.
-
Visualizing the Mechanism of Competitive Inhibition
The following diagrams illustrate the fundamental principle of competitive inhibition and a generalized workflow for determining the inhibition constant (Ki).
Caption: Competitive Inhibition of Carboxypeptidase A.
Caption: Workflow for Ki Determination.
References
A Comparative Guide to Validating the Binding Mode of 4-Amino-D,L-benzylsuccinic Acid with Carboxypeptidase A through Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding mode of 4-Amino-D,L-benzylsuccinic Acid, a competitive inhibitor of Carboxypeptidase A (CPA), through site-directed mutagenesis. We present a comparative analysis of inhibitor binding, supported by experimental data from mutagenesis studies on key active site residues, and offer detailed protocols for replication and further investigation.
Introduction to Carboxypeptidase A and its Inhibition
Carboxypeptidase A is a zinc-containing metalloprotease that catalyzes the hydrolysis of C-terminal amino acids from peptides and proteins. Its active site features a deep hydrophobic pocket (S1' subsite) that accommodates the substrate's C-terminal side chain and key residues that interact with the substrate's carboxylate group and the scissile peptide bond. The catalytic mechanism involves a zinc-bound water molecule, activated by Glu270, which attacks the carbonyl carbon of the peptide bond. Residues such as Arg127, Arg145, Asn144, and Tyr248 are crucial for substrate binding and positioning.
Inhibitors like this compound mimic the structure of the substrate's transition state, binding tightly to the active site and blocking its catalytic activity. Validating the precise binding mode of such inhibitors is a critical step in rational drug design, enabling the optimization of inhibitor potency and selectivity. Site-directed mutagenesis is a powerful tool for this purpose, allowing for the systematic substitution of active site residues to probe their specific roles in inhibitor binding.
Proposed Binding Mode of Benzylsuccinate Derivatives
Based on the crystal structure of CPA in complex with L-benzylsuccinate, a close analog of this compound, a plausible binding mode can be proposed. The benzyl (B1604629) group of the inhibitor is expected to occupy the hydrophobic S1' pocket. One carboxylate group of the succinate (B1194679) moiety coordinates with the active site zinc ion, mimicking the tetrahedral intermediate of the hydrolysis reaction. The other carboxylate group is proposed to form salt bridges and hydrogen bonds with key residues like Arg145, Asn144, and Tyr248. The additional amino group on the benzyl ring of this compound may form further interactions within the active site, potentially enhancing its binding affinity compared to unsubstituted benzylsuccinate.
Validation of Binding Mode through Site-Directed Mutagenesis
Table 1: Impact of Carboxypeptidase A Active Site Mutations on Catalytic Efficiency
| Enzyme Variant | Substrate | Effect on Km | Effect on kcat | Inferred Role of Residue |
| Wild-Type CPA | Hippuryl-L-Phe | - | - | - |
| Tyr248 -> Phe (Y248F) | Hippuryl-L-Phe | 4.5-fold increase[1] | 4.5-fold decrease[1] | The phenolic hydroxyl of Tyr248 is important for both substrate binding and catalysis.[1][2] |
| Tyr248 -> Ala (Y248A) | Hippuryl-L-Phe | 6-fold increase[1] | 18-fold decrease[1] | The aromatic ring of Tyr248 plays a critical role in the enzymatic reaction.[1] |
| Tyr198 -> Phe (Y198F) | Peptides/Esters | Not abolished | Not abolished | Proton donation to the leaving group is not solely mediated by Tyr198. |
Data inferred from studies on peptide and ester substrates, as direct data for this compound is not available.
A decrease in binding affinity (i.e., an increase in the Ki value) upon mutation of a specific residue would strongly suggest that this residue is involved in the binding of this compound. For example, mutating Arg145 to an alanine (B10760859) would be expected to significantly weaken the binding of the inhibitor due to the loss of a key salt bridge interaction with the inhibitor's carboxylate group.
Comparison with Alternative Carboxypeptidase A Inhibitors
The inhibitory potency of this compound can be compared with other known CPA inhibitors to understand its relative efficacy.
Table 2: Comparison of Inhibition Constants (Ki) for Various Carboxypeptidase A Inhibitors
| Inhibitor | Ki Value | Inhibition Type |
| DL-2-Benzyl-3-formylpropanoic acid | 0.48 µM | Competitive[3] |
| N-(Hydroxyaminocarbonyl)phenylalanine (D-configuration) | 1.54 µM | Competitive[4] |
| N-(Hydroxyaminocarbonyl)phenylalanine (racemic) | 2.09 µM | Competitive[4] |
| (+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid | 180 µM | -[3] |
| DL-2-benzyl-4-hydroxybutanoic acid | 0.54 mM | -[3] |
This table provides a benchmark for evaluating the potency of this compound and its derivatives.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Carboxypeptidase A
This protocol describes the generation of CPA mutants using a PCR-based method.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5-50 ng of template plasmid DNA (e.g., pET vector with wild-type CPA gene)
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM)
-
5 µL of 10x reaction buffer
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Nuclease-free water to 50 µL
-
-
Perform thermal cycling:
-
Initial denaturation: 95°C for 2 minutes.
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
-
Template DNA Digestion: Add 1 µL of DpnI restriction enzyme (10-20 U/µL) to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated template DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated plasmid into high-efficiency competent E. coli cells (e.g., DH5α). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from several colonies and verify the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Transform the sequence-verified mutant plasmid into an expression strain of E. coli (e.g., BL21(DE3)). Induce protein expression with IPTG, harvest the cells, and purify the mutant CPA protein using affinity chromatography (e.g., Ni-NTA).
Protocol 2: Enzyme Inhibition Assay to Determine Ki
This protocol outlines a spectrophotometric assay to determine the inhibition constant (Ki) of this compound.
-
Reagents:
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
Substrate: Hippuryl-L-phenylalanine. Prepare a stock solution in the assay buffer.
-
Enzyme: Purified wild-type or mutant Carboxypeptidase A, diluted in cold 10% LiCl.
-
Inhibitor: this compound, dissolved in assay buffer at various concentrations.
-
-
Assay Procedure:
-
Set up a series of reactions in a 96-well UV-transparent plate or in cuvettes.
-
To each well/cuvette, add a fixed concentration of substrate and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme with the inhibitor in the assay buffer for 5-10 minutes at 25°C.
-
Initiate the reaction by adding the substrate. The final reaction volume is typically 200 µL for plates or 1 mL for cuvettes.
-
Monitor the increase in absorbance at 254 nm for 5-10 minutes at 25°C. The hydrolysis of hippuryl-L-phenylalanine releases hippuric acid, which absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Determine the Ki value by performing a global fit of the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression software. For competitive inhibition, a Cheng-Prusoff plot can also be used if the IC50 is determined.
-
Visualizations
References
- 1. The role of Tyr248 probed by mutant bovine carboxypeptidase A: insight into the catalytic mechanism of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-directed mutagenesis shows that tyrosine 248 of carboxypeptidase A does not play a crucial role in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Site-directed Mutagenesis to Study Carboxypeptidase A: the Work of William J. Rutter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Analysis of 4-Amino-D,L-benzylsuccinic Acid as a Carboxypeptidase A Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Potential of 4-Amino-D,L-benzylsuccinic Acid and its Analogs against Carboxypeptidase A.
Data Presentation: Inhibitory Potency of Benzylsuccinic Acid Derivatives
The following table summarizes the inhibition constants (Ki) for several competitive inhibitors of Carboxypeptidase A, including derivatives of benzylsuccinic acid. This data provides a quantitative comparison of their potencies.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | Competitive |
| DL-2-Benzyl-3-formylpropanoic acid | Carboxypeptidase A | 0.48 µM (apparent) | Competitive |
| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | Carboxypeptidase A | 0.72 ± 0.3 µM | Competitive |
| N-(Hydroxyaminocarbonyl)phenylalanine (racemic) | Carboxypeptidase A | 2.09 µM | Competitive[1] |
| D-N-(Hydroxyaminocarbonyl)phenylalanine | Carboxypeptidase A | 1.54 µM | Competitive[1] |
| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | Carboxypeptidase A | 2.1 ± 0.6 µM | Competitive |
| Zinc ions (as ZnOH+) | Carboxypeptidase A | 0.71 µM | Competitive[2] |
Experimental Protocols: Carboxypeptidase A Inhibition Assay
A standard method for determining the inhibitory activity of compounds against Carboxypeptidase A involves a continuous spectrophotometric rate determination assay.
Principle:
The enzymatic activity of Carboxypeptidase A is measured by monitoring the hydrolysis of a substrate, such as hippuryl-L-phenylalanine, which results in the formation of hippuric acid and L-phenylalanine. The rate of formation of hippuric acid is quantified by measuring the increase in absorbance at 254 nm.[3] The inhibition of this reaction by a compound of interest is determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.
Materials:
-
Enzyme: Carboxypeptidase A from bovine pancreas
-
Substrate: Hippuryl-L-phenylalanine[3]
-
Buffer: 25 mM Tris-HCl buffer with 500 mM Sodium Chloride, pH 7.5 at 25°C
-
Inhibitor: this compound or other test compounds
-
Instrumentation: UV-Vis Spectrophotometer capable of measurements at 254 nm[3]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (e.g., 1.0 mM Hippuryl-L-phenylalanine) in the assay buffer.
-
Prepare a stock solution of Carboxypeptidase A in a suitable diluent (e.g., 1.0 M NaCl).
-
Prepare a series of dilutions of the inhibitor stock solution.
-
-
Assay Execution:
-
In a quartz cuvette, combine the assay buffer and the substrate solution.[3]
-
Add a specific volume of the inhibitor solution (or buffer for the control).
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding a small volume of the Carboxypeptidase A enzyme solution.[3]
-
Immediately mix the solution and monitor the increase in absorbance at 254 nm for a set period (e.g., 5 minutes).[3]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor to generate Michaelis-Menten plots.
-
Use software to perform non-linear regression analysis to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
For competitive inhibitors, the Ki can be determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where IC50 is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis-Menten constant of the substrate.
-
Mandatory Visualization
Mechanism of Competitive Inhibition
The following diagram illustrates the mechanism of competitive inhibition, where the inhibitor (I) competes with the substrate (S) for binding to the active site of the enzyme (E).
Caption: Competitive inhibition of an enzyme.
Experimental Workflow for Carboxypeptidase A Inhibition Assay
This diagram outlines the key steps in the experimental workflow for determining the inhibitory potential of a compound against Carboxypeptidase A.
Caption: Workflow for Carboxypeptidase A inhibition assay.
References
A Comparative Guide to Validating Carboxypeptidase Inhibitor Activity: Featuring 4-Amino-D,L-benzylsuccinic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for various carboxypeptidase inhibitors. This data allows for a quantitative comparison of their potencies against different carboxypeptidase enzymes.
Table 1: Inhibitors of Carboxypeptidase A (CPA)
| Compound | Kᵢ | IC₅₀ |
| 2-Benzylsuccinic acid | 400 nM[2] | |
| N-(Hydroxyaminocarbonyl)phenylalanine (racemic) | 2.09 µM | |
| N-(Hydroxyaminocarbonyl)phenylalanine (D-configuration) | 1.54 µM | |
| Cbz-Phe-ValP-(O)Phe | 10-27 fM |
Table 2: Inhibitors of Glutamate Carboxypeptidase II (GCPII)
| Compound | Kᵢ | IC₅₀ |
| 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) | 0.2 - 31.2 nM[3] | 0.3 - 1.1 nM[3] |
| 2-(3-Mercaptopropyl)pentanedioic acid (2-MPPA) | 90 nM[4][5] | |
| DCIBzL | 0.06 nM[6] | |
| RNA 2-49-1 | 0.08 nM[6] | |
| Compound 46 (modified xanthene) | 350 nM[6] |
Table 3: Inhibitors of Carboxypeptidase M (CPM)
| Compound | Kᵢ | IC₅₀ |
| 2-Benzylsuccinic acid | 50,000 nM[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate validation of inhibitor activity. Below are protocols for common biochemical and cellular assays.
Biochemical Assay: Spectrophotometric Inhibition Assay for Carboxypeptidase A
This method is a widely used, robust technique to determine the kinetic parameters of carboxypeptidase inhibitors.
Principle: The enzymatic activity of Carboxypeptidase A (CPA) is measured by monitoring the hydrolysis of a chromogenic substrate, such as hippuryl-L-phenylalanine. The rate of substrate hydrolysis is determined by measuring the increase in absorbance at a specific wavelength (e.g., 254 nm). The presence of a competitive inhibitor will decrease the rate of this reaction.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (pH 7.5)
-
Sodium Chloride
-
Inhibitor compound (e.g., 4-Amino-D,L-benzylsuccinic Acid)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of Carboxypeptidase A in cold 10% LiCl.
-
Prepare a substrate solution of hippuryl-L-phenylalanine in Tris-HCl buffer containing NaCl.
-
-
Assay Setup:
-
In a cuvette, combine the Tris-HCl buffer, NaCl solution, and varying concentrations of the inhibitor.
-
Add the Carboxypeptidase A solution to the cuvette and incubate for a pre-determined time to allow for inhibitor binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the substrate solution to the cuvette.
-
Immediately place the cuvette in a temperature-controlled spectrophotometer and record the change in absorbance at 254 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Cellular Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound engages with its target protein within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the inhibitor and then heated. The soluble fraction of the target protein at different temperatures is then quantified. A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.
Materials:
-
Cultured cells expressing the target carboxypeptidase
-
Inhibitor compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR machine)
-
Method for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the inhibitor compound or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of soluble target protein in each sample using a method like Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates that the compound is binding to and stabilizing the target protein.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to carboxypeptidase function and inhibitor validation.
References
- 1. scbt.com [scbt.com]
- 2. Carboxypeptidase A1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. Glutamate carboxypeptidase II Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glutamate-carboxypeptidase-II in dorsolateral prefrontal cortex: potential therapeutic target for neuroinflammatory cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carboxypeptidase M Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal of 4-Amino-D,L-benzylsuccinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Amino-D,L-benzylsuccinic Acid.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: Wear a lab coat or other protective clothing.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Disposal Plan: Step-by-Step Protocol
The primary directive for the disposal of this type of chemical is to "Dispose of contents/container to an approved waste disposal plant" and to avoid emptying it into drains.[1] The following protocol outlines the general procedure for disposing of solid chemical waste in a laboratory setting.
Experimental Protocol for Disposal:
-
Waste Identification and Classification:
-
Treat this compound as a potentially hazardous solid chemical waste.
-
Do not mix it with other types of waste, such as solvents or sharps.
-
-
Containment:
-
Place the solid this compound waste into a designated, compatible, and properly sealed waste container.
-
The container should be in good condition, with no leaks or cracks, and have a secure lid or cap.
-
If the original container is used for waste accumulation, ensure it is in good condition.
-
-
Labeling:
-
Label the waste container clearly and accurately. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date when the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Storage:
-
Disposal Request and Pickup:
-
Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Empty Container Disposal:
-
An empty container that held this compound should be triple-rinsed with an appropriate solvent (such as water, if the compound is soluble) before being disposed of as regular trash.
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
Deface or remove all chemical labels from the empty container before disposal.
-
Data Presentation: Disposal Information Summary
| Parameter | Guideline | Source |
| Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Prohibited Disposal | Do not empty into drains. | [1] |
| Waste Type | Solid Chemical Waste | General Laboratory Practice |
| Container | Compatible, sealed, and in good condition. | General Laboratory Practice |
| Labeling | Full chemical name, "Hazardous Waste," date, and contact information. | General Laboratory Practice |
| Storage | Designated Satellite Accumulation Area, segregated from incompatibles. | [1] |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste, deface label. | General Laboratory Practice |
Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-Amino-D,L-benzylsuccinic Acid
Hazard and Personal Protective Equipment Summary
The following table summarizes the potential hazards and the recommended personal protective equipment for handling 4-Amino-D,L-benzylsuccinic Acid, based on information for similar compounds and general laboratory safety guidelines.
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | May cause skin irritation. | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat |
| Eye Contact | May cause serious eye irritation. | Safety goggles or safety glasses with side shields |
| Inhalation | May cause respiratory tract irritation, especially if in powdered form. | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Operational Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Experimental Protocol: Preparation of a 10 mM Solution of this compound
This protocol outlines the steps for preparing a 10 millimolar (mM) aqueous solution of this compound (Molecular Weight: 223.23 g/mol ).
Materials:
-
This compound (solid)
-
Distilled or deionized water
-
Volumetric flask (appropriate size, e.g., 100 mL)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Appropriate PPE (lab coat, gloves, safety goggles)
Procedure:
-
Calculate the required mass of this compound:
-
For a 10 mM solution, you need 0.01 moles per liter.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 100 mL (0.1 L) of a 10 mM solution: Mass = 0.01 mol/L * 0.1 L * 223.23 g/mol = 0.22323 g
-
-
Weigh the solid:
-
In a chemical fume hood, place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Carefully weigh out approximately 0.223 g of this compound using a clean spatula. Record the exact mass.
-
-
Dissolve the solid:
-
Transfer the weighed solid to a beaker.
-
Add a small amount of distilled or deionized water (e.g., 50-70 mL for a 100 mL final volume) to the beaker.
-
Stir the mixture with a clean glass rod or use a magnetic stirrer until the solid is completely dissolved. Gentle heating may be applied if the compound has low solubility at room temperature, but ensure it does not decompose.
-
-
Prepare the final solution:
-
Carefully transfer the dissolved solution from the beaker into a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled or deionized water and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
-
-
Label and Store:
-
Label the flask clearly with the name of the compound, concentration (10 mM), solvent (water), date of preparation, and your initials.
-
Store the solution according to the manufacturer's recommendations, typically at room temperature or as specified.
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Unused Solid Compound: Unused solid this compound should be disposed of as solid chemical waste. In many institutions, for small quantities of non-hazardous or low-toxicity solids, this can be placed in a designated solid waste container. Always consult and follow your institution's specific waste disposal guidelines.
-
Aqueous Solutions: For dilute aqueous solutions, disposal down the sanitary sewer with copious amounts of water may be permissible, provided the concentration is low and the compound is not classified as hazardous to the environment. However, it is imperative to check your local and institutional regulations before disposing of any chemical waste down the drain.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, should be disposed of in the appropriate solid waste container.
Disclaimer: The information provided is based on general laboratory safety principles and data for similar compounds. Always refer to your institution's specific safety protocols and, if available, the Safety Data Sheet (SDS) for this compound before handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
